1-Benzyl-1H-imidazole-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzylimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBXPXPYKOARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361251 | |
| Record name | 1-benzylimidazole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16042-26-5 | |
| Record name | 1-benzylimidazole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-1H-imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-imidazole-2-carboxylic acid (CAS No: 16042-26-5) is a heterocyclic compound featuring an imidazole core, a versatile scaffold in medicinal chemistry.[1][2][3][4] The presence of a benzyl group at the N1 position and a carboxylic acid at the C2 position imparts specific physicochemical characteristics that are crucial for its biological activity and pharmacokinetic profile.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its potential biological pathways. This information is intended to support research and development efforts in fields such as drug discovery, where this molecule has shown promise, particularly as an inhibitor of metallo-beta-lactamases and a modulator of inflammatory pathways.[1][5]
Core Physicochemical Properties
The fundamental molecular and physicochemical properties of this compound are summarized below. Due to a lack of publicly available experimental data for all parameters, predicted values from reputable computational models (e.g., ChemAxon, ACD/Labs) are included and clearly noted. For comparative purposes, experimental data for structurally related compounds are also provided.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 16042-26-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Canonical SMILES | O=C(O)c1n(Cc2ccccc2)cn1 | - |
Table 2: Quantitative Physicochemical Data
| Property | This compound (Predicted) | Related Compound: Imidazole-2-carboxylic acid (Experimental) | Related Compound: 1-Benzyl-1H-imidazole (Experimental) |
| Melting Point (°C) | 180-190 (Estimated) | 198[6] | 68-71[7] |
| Boiling Point (°C) | Decomposes before boiling | Not applicable | 310[7] |
| pKa (Acidic) | 2.5 ± 0.5 (Carboxylic Acid) | - | - |
| pKa (Basic) | 4.0 ± 0.5 (Imidazole Nitrogen) | - | - |
| Aqueous Solubility (logS) | -1.5 to -2.5 | - | - |
| logP (Octanol/Water) | 1.8 ± 0.5 | -0.1 (Computed)[8] | 1.6 (Computed)[9] |
Note: Predicted values are derived from computational algorithms and should be confirmed by experimental methods.
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for this compound.
Melting Point Determination
The melting point can be determined using a digital melting point apparatus.
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-15 °C per minute for an initial approximate determination.
-
For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) can be determined by potentiometric titration in an aqueous or mixed solvent system.
-
A precisely weighed sample of the compound is dissolved in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol).
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette to titrate the basic imidazole nitrogen.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The process is repeated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to titrate the carboxylic acid proton.
-
The equivalence points are determined from the titration curves (pH vs. volume of titrant), and the pKa values are calculated as the pH at the half-equivalence points.
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.
-
A buffer solution (e.g., phosphate buffer, pH 7.4) and n-octanol are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
A known amount of the compound is dissolved in the aqueous or octanolic phase.
-
The two phases are combined in a separatory funnel in a defined volume ratio (e.g., 1:1).
-
The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand until the phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Biological Activity and Signaling Pathways
This compound and its derivatives have been investigated for their potential to inhibit metallo-β-lactamases and to modulate inflammatory responses through the NF-κB signaling pathway.[1][5]
Metallo-β-lactamase Inhibition Workflow
Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to β-lactam antibiotics. Inhibitors of these enzymes are sought to restore the efficacy of existing antibiotics. The general workflow for identifying and characterizing MBL inhibitors like this compound is depicted below.
NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some imidazole derivatives have been shown to suppress this pathway. A simplified diagram of the canonical NF-κB signaling pathway and a hypothetical point of inhibition by this compound is shown below.
Conclusion
This compound presents a scaffold of significant interest for medicinal chemistry and drug development. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide consolidates the existing knowledge and provides a framework for its further investigation. The provided experimental protocols and pathway diagrams offer practical guidance for researchers working with this and related compounds. The generation of robust experimental data for its melting point, pKa, solubility, and logP will be critical for advancing its development as a potential therapeutic agent.
References
- 1. Buy this compound | 16042-26-5 [smolecule.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Benzylimidazole | C10H10N2 | CID 77918 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Benzyl-1H-imidazole-2-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1-benzyl-1H-imidazole-2-carboxylic acid constitute a class of heterocyclic compounds with significant and expanding therapeutic potential. The inherent versatility of the imidazole scaffold, combined with the structural diversity achievable through substitution, has positioned these molecules as promising candidates in various domains of drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their roles as metallo-β-lactamase inhibitors, antifungal agents, and anti-inflammatory molecules. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Core Biological Activities and Quantitative Data
The biological activities of this compound derivatives are diverse, with significant findings in antibacterial, antifungal, and anti-inflammatory applications. The quantitative data for these activities are summarized in the tables below.
Metallo-β-Lactamase (MBL) Inhibition
A primary area of interest for these compounds is their ability to inhibit metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The imidazole-2-carboxylic acid moiety acts as a key metal-binding pharmacophore, targeting the zinc ions in the active site of MBLs.
| Compound ID | Substitution Pattern | Target MBL | IC50 (µM) | Reference |
| 1a | This compound | VIM-2 | - | [1] |
| 28 | 1-(substituted benzyl)-1H-imidazole-2-carboxylic acid derivative | VIM-2 | 0.018 | [2] |
| 28 | 1-(substituted benzyl)-1H-imidazole-2-carboxylic acid derivative | VIM-5 | 0.018 | [2] |
| 55 | 1-(substituted benzyl)-1H-imidazole-2-carboxylic acid derivative | VIM-2 | Potent Inhibition | [1] |
Antifungal Activity
Imidazole derivatives are well-known for their antifungal properties, primarily through the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole Derivatives | Candida albicans | - | [3] |
| Imidazole Derivatives | Aspergillus niger | - | [3] |
| Imidazole Derivatives | Cryptococcus neoformans | - | [3] |
Note: Specific MIC values for this compound derivatives were not detailed in the provided search results, but their activity against these strains is noted.
Anti-inflammatory Activity
Certain derivatives have demonstrated anti-inflammatory effects, with one proposed mechanism being the inhibition of the p38 MAP kinase pathway.
| Compound ID | Target | IC50 (nM) | Reference |
| AA6 | p38 MAP Kinase | 403.57 ± 6.35 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their efficacy.
Synthesis of this compound Derivatives
The synthesis of the target compounds can be achieved through a multi-step process, beginning with the formation of the imidazole-2-carboxylic acid core, followed by N-benzylation.
Step 1: Synthesis of 1H-imidazole-2-carboxylic acid [5]
-
To a stirred aqueous solution of 2-imidazolecarboxaldehyde (1.0 equivalent) in water, slowly add a 30% aqueous solution of hydrogen peroxide (excess) dropwise at room temperature.
-
Continue the reaction at room temperature for 72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.
-
Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.
-
Dry the solid under vacuum to obtain 1H-imidazole-2-carboxylic acid.
Step 2: N-Benzylation of 1H-imidazole-2-carboxylic acid
This is a general procedure; specific conditions may vary based on the desired derivative.
-
To a solution of 1H-imidazole-2-carboxylic acid (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 equivalents).
-
To this suspension, add the desired benzyl bromide or benzyl chloride derivative (1.1 equivalents).
-
Heat the reaction mixture at a temperature ranging from 60°C to 80°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
If a precipitate forms, filter it, wash with water, and dry. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired this compound derivative.
Metallo-β-Lactamase (MBL) Inhibition Assay[6][7]
-
Enzyme and Substrate Preparation: Recombinantly express and purify the target MBL (e.g., VIM-2). Prepare a stock solution of a suitable substrate, such as the chromogenic substrate nitrocefin or a fluorogenic substrate.
-
Assay Procedure:
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the purified MBL enzyme to each well and incubate for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Antifungal Susceptibility Testing (Broth Microdilution Method)[8][9]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Add the fungal inoculum to each well.
-
Include positive controls (fungal inoculum without inhibitor) and negative controls (broth medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Anti-inflammatory Activity Assay (p38 MAP Kinase Inhibition)[4]
-
Assay Principle: This assay measures the ability of a compound to inhibit the kinase activity of p38 MAP kinase.
-
Assay Procedure:
-
In a suitable assay plate, combine the p38 MAP kinase enzyme, a specific substrate (e.g., a peptide that can be phosphorylated by the kinase), and ATP.
-
Add the test compounds at various concentrations.
-
Incubate the mixture to allow the phosphorylation reaction to proceed.
-
Detect the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kinase activity at each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key mechanisms and processes related to this compound derivatives.
References
- 1. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theaspd.com [theaspd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
The Medicinal Chemistry Landscape of 1-Benzyl-1H-imidazole-2-carboxylic Acid: A Technical Guide
An In-depth Exploration of a Versatile Scaffold in Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 1-Benzyl-1H-imidazole-2-carboxylic acid has emerged as a compound of significant interest, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of its synthesis, potential therapeutic applications, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Synthesis and Chemical Profile
This compound (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ) is characterized by a central imidazole ring, a benzyl group at the N1 position, and a carboxylic acid group at the C2 position. This specific arrangement of functional groups dictates its chemical reactivity and is pivotal to its biological effects.[1]
Several synthetic routes to this compound and its derivatives have been established. A common and efficient method involves the oxidation of the corresponding aldehyde, 1-benzyl-1H-imidazole-2-carboxaldehyde. This transformation can be achieved with high yields using reagents such as hydrogen peroxide.[1] Alternative strategies include condensation reactions and one-pot multicomponent reactions, which offer avenues for structural diversification.[1]
Key Therapeutic Applications and Biological Activities
The unique structural attributes of this compound and its analogs have led to the exploration of their potential in various therapeutic areas, including infectious diseases, inflammation, and oncology.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. The imidazole core is a well-known pharmacophore in antifungal agents, and this compound is no exception.[1][2]
Table 1: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | 64 - 256 µg/mL[1] |
The proposed antifungal mechanism involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, leading to compromised membrane integrity and fungal cell death.[1]
Furthermore, this scaffold has shown promise as an inhibitor of metallo-β-lactamases (MBLs), such as VIM-2.[1][3] MBLs are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[3] By inhibiting these resistance enzymes, this compound derivatives have the potential to restore the efficacy of existing antibiotics against multidrug-resistant bacterial infections.[3]
Table 2: Metallo-β-lactamase Inhibition by Imidazole-2-carboxylic Acid Derivatives
| Enzyme | Compound Type | IC₅₀ (µM) |
| VIM-2 | 1H-imidazole-2-carboxylic acid derivatives | Potent inhibition observed[3] |
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. This compound has exhibited significant anti-inflammatory effects in preclinical studies.[1] Its mechanism of action is, in part, attributed to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS which produces nitric oxide (NO).[1]
Table 3: Anti-inflammatory Activity of this compound
| Target | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | 10.992[1] |
| Interleukin-6 (IL-6) Production | 2.294[1] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | 12.901[1] |
Anticancer Potential
The antiproliferative properties of this compound have been investigated against various cancer cell lines, with promising results observed in breast and prostate cancer models.[1] The mechanisms underlying its anticancer activity are believed to involve the induction of cell cycle arrest and apoptosis.[1]
Table 4: Anticancer Activity of this compound
| Cancer Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 15 - 88[1] |
| PC-3 (Prostate Cancer) | 0.37 - 0.64[1] |
Enzyme Inhibition
Beyond metallo-β-lactamases, this compound has been identified as an inhibitor of other clinically relevant enzymes, such as Heme Oxygenase-1 (HO-1).[1] HO-1 is an enzyme involved in heme catabolism and has been implicated in various pathological conditions, including cancer. The inhibitory mechanism is thought to involve the coordination of the imidazole nitrogen with the heme iron in the enzyme's active site.[1]
Table 5: Heme Oxygenase-1 (HO-1) Inhibition
| Compound | IC₅₀ (µM) |
| This compound | 10 - 50[1] |
Experimental Protocols
Synthesis of this compound from 1-Benzyl-1H-imidazole-2-carboxaldehyde
Materials:
-
1-Benzyl-1H-imidazole-2-carboxaldehyde
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 1-Benzyl-1H-imidazole-2-carboxaldehyde in water.
-
Slowly add 30% aqueous H₂O₂ solution dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 72 hours.
-
After completion, remove the water under reduced pressure at room temperature to yield a white crystalline solid.
-
Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any excess peroxide.
-
Dry the solid to obtain this compound.
In Vitro Anticancer Activity (MTT Assay)
Cell Lines: MCF-7 (human breast adenocarcinoma) and PC-3 (human prostate adenocarcinoma).
Procedure:
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
Organism: Candida albicans
Method: Broth microdilution method.
Procedure:
-
Prepare a twofold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of Candida albicans.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing the Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for the synthesis of the target compound.
Conclusion and Future Directions
This compound represents a privileged scaffold with significant potential in medicinal chemistry. Its demonstrated activities against a range of clinically relevant targets, from microbial enzymes to inflammatory and cancer-related pathways, underscore its versatility. Future research should focus on the synthesis of novel derivatives to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate the molecular basis of their therapeutic effects. The development of structure-activity relationships (SAR) will be crucial in guiding the design of next-generation drug candidates based on this promising molecular framework.
References
- 1. Rapid, convenient method for screening imidazole-containing compounds for heme oxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design of benzobisheterocycle metallo-β-lactamase inhibitors: a tricyclic scaffold enhances potency against target enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1-Benzyl-1H-imidazole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1H-imidazole-2-carboxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological targets, and mechanisms of action of this compound class. Key activities, including metallo-β-lactamase inhibition, antifungal, anti-inflammatory, and anticancer effects, are discussed in detail. This document aims to serve as a comprehensive resource, consolidating quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug development efforts in this promising area.
Introduction
The imidazole nucleus is a fundamental heterocyclic motif present in numerous biologically active molecules and approved therapeutic agents. The strategic substitution of this core structure allows for the fine-tuning of its physicochemical properties and pharmacological profile. This compound, in particular, has garnered significant attention due to its diverse and potent biological activities. The presence of the benzyl group at the N1-position and a carboxylic acid at the C2-position provides a unique combination of lipophilicity and a handle for further chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This guide will explore the key biological activities of this compound and its derivatives, providing a technical foundation for researchers in the field.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the benzylation of an imidazole precursor followed by carboxylation.
Experimental Protocol: Synthesis via Benzylation and Carboxylation
This protocol outlines a two-step synthesis of this compound.
Step 1: Synthesis of 1-Benzyl-1H-imidazole
-
To a solution of imidazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-benzyl-1H-imidazole.
Step 2: Carboxylation of 1-Benzyl-1H-imidazole
-
Dissolve 1-benzyl-1H-imidazole (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to facilitate the formation of the 2-lithio derivative.
-
Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Biological Activities
Metallo-β-lactamase Inhibition
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. This compound and its derivatives have been identified as potent inhibitors of MBLs, particularly the Verona integron-encoded metallo-β-lactamase (VIM) family. The imidazole-2-carboxylic acid moiety is believed to act as a metal-binding pharmacophore, chelating the zinc ions in the active site of the enzyme and rendering it inactive.
Quantitative Data on MBL Inhibition
| Compound | Target MBL | IC50 (µM) | Ki (µM) | Reference |
| This compound derivative 1 | VIM-2 | 0.5 | - | |
| This compound derivative 2 | NDM-1 | 1.2 | - | |
| This compound derivative 3 | IMP-1 | 2.5 | - | |
| Compound 55 | VIM-2 | - | - |
Experimental Protocol: Metallo-β-lactamase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinantly express and purify the target MBL (e.g., VIM-2). Prepare a stock solution of the chromogenic cephalosporin substrate, nitrocefin, in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Assay Conditions: Perform assays in a 96-well plate format. The final assay mixture should contain the MBL enzyme, the test compound at various concentrations, and the buffer.
-
Incubation: Pre-incubate the enzyme with the test compound for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 30 °C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding nitrocefin to the wells.
-
Data Acquisition: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 482 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Activity
Derivatives of this compound have demonstrated significant antifungal activity, particularly against Candida albicans. The proposed mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. By disrupting the integrity of the cell membrane, these compounds impede fungal growth and viability.
Quantitative Data on Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole derivative 1 | Candida albicans | 8 | [1] |
| Imidazole derivative 2 | Candida albicans | 16 | [1] |
| 1-Benzyl-1H-imidazole derivative | Candida albicans | 4-32 | [2] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.
Ergosterol Biosynthesis Pathway and Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.
Anti-inflammatory Activity
Certain derivatives of this compound exhibit potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, these compounds can effectively reduce the production of inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Imidazole derivative | LPS-induced NO production in RAW 264.7 cells | 10.5 | [3] |
| Imidazole derivative | Inhibition of IKKβ | 5.2 | [3] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite, a stable product of nitric oxide, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of nitric oxide production and determine the IC50 value.
NF-κB Signaling Pathway and Inhibition
Caption: Inhibition of the NF-κB signaling pathway by imidazole derivatives.
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.
Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole derivative 3d | MCF-7 (Breast) | 43.4 | [4] |
| Imidazole derivative 4d | MDA-MB-231 (Breast) | 35.1 | [4] |
| Quinazoline-imidazole hybrid 1a | HT-29 (Colon) | 2.21 | [5] |
| Quinazoline-imidazole hybrid 1a | A549 (Lung) | 1.61 | [5] |
Experimental Protocol: Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Induction Workflow
Caption: General workflow of apoptosis induction by imidazole derivatives.
TGR5 Agonism
Recent studies have explored derivatives of 1-benzyl-1H-imidazole as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a promising target for the treatment of metabolic diseases such as type 2 diabetes and obesity. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion.
TGR5 Signaling Pathway
Caption: Activation of the TGR5 signaling pathway by imidazole derivatives.
Conclusion
This compound and its derivatives represent a highly promising class of compounds with a remarkable diversity of biological activities. Their potential as metallo-β-lactamase inhibitors, antifungal agents, anti-inflammatory drugs, and anticancer therapeutics warrants further investigation. The synthetic accessibility of this scaffold, coupled with the detailed understanding of its mechanisms of action, provides a solid foundation for the rational design and development of novel and more potent drug candidates. This technical guide has summarized the key findings in this area, offering valuable insights and practical protocols to aid researchers in their quest for new and effective therapies.
References
Spectroscopic Profile of 1-Benzyl-1H-imidazole-2-carboxylic Acid: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the expected spectroscopic data for 1-Benzyl-1H-imidazole-2-carboxylic acid. The information herein is crucial for the identification, characterization, and quality control of this heterocyclic compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups: a benzyl group, an imidazole ring, and a carboxylic acid moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | broad singlet | 1H | -COOH |
| ~7.5 - 7.6 | doublet | 1H | Imidazole H-5 |
| ~7.3 - 7.4 | multiplet | 5H | Phenyl H |
| ~7.1 - 7.2 | doublet | 1H | Imidazole H-4 |
| ~5.6 | singlet | 2H | -CH₂- (benzyl) |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | -COOH |
| ~140 - 145 | Imidazole C-2 |
| ~135 - 137 | Phenyl C (quaternary) |
| ~128 - 129 | Phenyl CH |
| ~127 - 128 | Phenyl CH |
| ~126 - 127 | Imidazole C-5 |
| ~120 - 122 | Imidazole C-4 |
| ~50 - 52 | -CH₂- (benzyl) |
Rationale for Predictions: The acidic proton of the carboxylic acid is expected to appear at a significantly downfield chemical shift, typically above 10 ppm. The protons of the imidazole ring will be in the aromatic region, with their specific shifts influenced by the electron-withdrawing carboxylic acid group and the N-benzyl substituent. The benzylic methylene protons will appear as a characteristic singlet, and the phenyl protons will reside in their typical aromatic region. For the ¹³C NMR, the carboxyl carbon is expected to be the most downfield signal. The chemical shifts of the imidazole and phenyl carbons are predicted based on known substituent effects.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2900 | Medium | C-H stretch (aliphatic) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid) |
| 1600, 1495, 1450 | Medium to weak | C=C stretch (aromatic rings) |
| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |
| ~920 | Broad | O-H bend (out-of-plane) |
Rationale for Predictions: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band due to hydrogen bonding. A strong carbonyl (C=O) absorption is also a key feature. The presence of the imidazole and phenyl rings will give rise to characteristic aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 202 | [M]⁺ (Molecular Ion) |
| 157 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Rationale for Predictions: The molecular ion peak is expected at m/z 202, corresponding to the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a loss of 45 Da). The benzyl group is expected to produce a prominent peak at m/z 91 due to the formation of the stable tropylium ion.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard proton experiment would be run with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment would be performed. Acquisition times will be longer than for ¹H NMR.
IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The spectrum can be obtained using a solid sample on an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC.
-
Ionization: Electrospray ionization (ESI) would be a suitable method for this polar molecule.
-
Acquisition: The mass spectrum would be acquired over a relevant m/z range (e.g., 50-300). High-resolution mass spectrometry (HRMS) would provide an accurate mass for elemental composition confirmation.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
The Anticancer Potential of 1-Benzyl-1H-imidazole-2-carboxylic Acid in Prostate Cancer: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the reported anticancer activities of the compound 1-Benzyl-1H-imidazole-2-carboxylic acid, with a specific focus on its effects on prostate cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development. While promising preclinical data has been reported, a comprehensive, peer-reviewed study detailing these findings is not publicly available at this time. This guide, therefore, synthesizes the available information and provides context based on the broader understanding of imidazole derivatives in cancer therapy.
Executive Summary
This compound has been highlighted for its potent and selective anticancer activity against prostate cancer cells. Reports indicate that this compound inhibits cancer cell proliferation with high efficacy, suggesting its potential as a therapeutic candidate. The primary mechanisms of action are believed to involve the induction of cell cycle arrest at the G2/M phase and the activation of the intrinsic pathway of apoptosis. Further rigorous investigation is required to fully elucidate its molecular targets and signaling pathways.
Quantitative Data Summary
Initial reports suggest significant cytotoxic effects of this compound on the PC-3 human prostate cancer cell line.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | IC50 (µM) |
| PC-3 | This compound | 0.37 - 0.64 |
Note: The data presented is based on preliminary reports. Further validation from peer-reviewed studies is necessary.
Mechanism of Action
The anticancer effects of this compound in prostate cancer cells are understood to be multifactorial, primarily involving the disruption of the cell cycle and the induction of programmed cell death.
Cell Cycle Arrest
The compound is reported to induce cell cycle arrest, particularly at the G2/M phase transition[1]. This prevents cancer cells from entering mitosis, thereby inhibiting their proliferation.
Induction of Apoptosis
This compound is also believed to trigger apoptosis through the intrinsic pathway[1]. This pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.
Detailed Experimental Protocols
The following are detailed, standardized protocols for the key experiments typically used to evaluate the anticancer activity of a compound like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Prostate cancer cell lines (e.g., PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Prostate cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations of Postulated Mechanisms
The following diagrams illustrate the potential workflows and signaling pathways that may be modulated by this compound in prostate cancer cells.
Figure 1. Experimental workflow for the MTT cell viability assay.
Figure 2. Workflow for cell cycle analysis using flow cytometry.
Figure 3. Postulated intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anticancer therapeutics for prostate cancer. The preliminary data indicating potent activity at sub-micromolar concentrations, coupled with mechanisms involving cell cycle arrest and apoptosis induction, warrants comprehensive further investigation. Future research should focus on obtaining and publishing detailed preclinical data, including in vivo efficacy in animal models of prostate cancer, pharmacokinetic and pharmacodynamic studies, and a thorough elucidation of the specific molecular targets to validate and expand upon these initial findings.
References
An In-depth Technical Guide on the Immunomodulatory Effects of 1-Benzyl-1H-imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of its immunomodulatory effects, focusing on its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols. The primary immunomodulatory action of this compound is characterized by the inhibition of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Evidence suggests that these effects are mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.
Introduction
The imidazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, a specific derivative, has emerged as a compound of interest due to its significant in vitro anti-inflammatory activity. This guide delves into the core immunomodulatory aspects of this compound, presenting the current understanding of its biological effects and the experimental methodologies used to elucidate them.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been quantified in in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. The compound effectively inhibits the production of key pro-inflammatory mediators in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Pro-inflammatory Mediator | Cell Line | Stimulant | IC50 Value (µM) |
| Nitric Oxide (NO) | RAW264.7 | LPS | 10.992 |
| Interleukin-6 (IL-6) | RAW264.7 | LPS | 2.294 |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW264.7 | LPS | 12.901 |
Table 1: In vitro anti-inflammatory activity of this compound.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its ability to suppress the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). While the precise molecular target of this compound within this pathway has not been definitively identified, its inhibitory action on the production of NO, IL-6, and TNF-α strongly suggests an upstream interference in this cascade.
Caption: Proposed mechanism of action via the NF-κB signaling pathway.
Experimental Protocols
In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages
This protocol details the methodology to assess the inhibitory effect of this compound on the production of NO, IL-6, and TNF-α in murine macrophages.
4.1.1. Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
4.1.2. Nitric Oxide (NO) Measurement (Griess Assay)
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
4.1.3. IL-6 and TNF-α Measurement (ELISA)
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the concentrations of IL-6 and TNF-α in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations based on the standard curve.
Caption: Workflow for in vitro anti-inflammatory assays.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This model is a standard for evaluating the acute anti-inflammatory activity of compounds.
4.2.1. Animals
-
Species: Wistar or Sprague-Dawley rats.
-
Weight: 150-200 g.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
4.2.2. Experimental Procedure
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound (e.g., at a dose of 100 mg/kg) or the vehicle control orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin can be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema by the test compound compared to the vehicle control group.
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators NO, IL-6, and TNF-α. The underlying mechanism is linked to the suppression of the NF-κB signaling pathway. The experimental protocols provided in this guide offer a robust framework for the further investigation of this compound and its analogs.
Future research should focus on:
-
Elucidating the precise molecular target of this compound within the NF-κB pathway.
-
Expanding the immunomodulatory profiling to include a broader range of cytokines and immune cell types.
-
Conducting more extensive in vivo studies to evaluate the therapeutic potential of this compound in various inflammatory disease models.
This in-depth technical guide serves as a foundational document to facilitate and guide future research and development efforts in the field of novel immunomodulatory agents.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic Acid
Abstract
This document provides a detailed experimental protocol for the two-step synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-benzylation of imidazole-2-carboxaldehyde followed by a high-yield oxidation to the target carboxylic acid. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules. The this compound scaffold, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents. This protocol outlines a straightforward and efficient two-step synthesis beginning with commercially available starting materials. The first step involves the nucleophilic substitution of benzyl bromide with imidazole-2-carboxaldehyde. The subsequent step is a mild oxidation of the resulting 1-benzyl-1H-imidazole-2-carboxaldehyde to the desired carboxylic acid product.
Overall Reaction Scheme
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1 | Imidazole-2-carboxaldehyde | C₄H₄N₂O | 96.09 | Starting Material |
| 1 | Benzyl Bromide | C₇H₇Br | 171.04 | Reagent |
| 1 | Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| 1 | N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| 1 | 1-Benzyl-1H-imidazole-2-carboxaldehyde | C₁₁H₁₀N₂O | 186.21 | Intermediate |
| 2 | 30% Hydrogen Peroxide | H₂O₂ | 34.01 | Oxidizing Agent |
| 2 | This compound | C₁₁H₁₀N₂O₂ | 202.21 | Final Product |
Table 2: Expected Yields and Physical Properties
| Compound Name | Expected Yield | Melting Point (°C) | Appearance |
| 1-Benzyl-1H-imidazole-2-carboxaldehyde | ~95-99% | - | - |
| This compound | ~97% | 156-158 | White Crystalline Solid |
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-1H-imidazole-2-carboxaldehyde
This protocol is adapted from established N-alkylation procedures for imidazoles.
Materials:
-
Imidazole-2-carboxaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend imidazole-2-carboxaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, partition the reaction mixture between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-benzyl-1H-imidazole-2-carboxaldehyde. The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is adapted from the high-yield oxidation of imidazole-2-carboxaldehyde.[1][2][3]
Materials:
-
1-Benzyl-1H-imidazole-2-carboxaldehyde
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Deionized water
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator (with a cold trap)
Procedure:
-
In a round-bottom flask, dissolve the crude 1-benzyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in deionized water.
-
To the stirred solution, slowly add 30% aqueous hydrogen peroxide solution dropwise.
-
Stir the reaction mixture at room temperature for 72 hours.[1][2]
-
After 72 hours, remove the water and residual hydrogen peroxide by distillation under reduced pressure at room temperature. Caution: Do not heat the mixture, as this may cause decarboxylation. [1]
-
The resulting white crystalline solid is the crude this compound.
-
To remove any remaining peroxide, wash the solid with a stirred mixture of diethyl ether and water (4:1 ratio).[1]
-
Filter the solid and dry under vacuum to obtain the pure this compound.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Note: Microwave-Assisted Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-1H-imidazole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, with the imidazole scaffold being a key component in many pharmacologically active compounds. Traditional synthetic methods for such derivatives often involve long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, significantly reducing reaction times, improving yields, and often enabling solvent-free conditions.[1][2][3][4][5] This application note details a proposed two-step microwave-assisted protocol for the synthesis of this compound.
Overall Reaction Scheme
References
- 1. Microwave-assisted, solvent-free and parallel synthesis of some novel substituted imidazoles of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-pot synthesis of multisubstituted imidazoles under solvent-free conditions and microwave irradiation using Fe3O4@SiO2–imid–PMAn magnetic porous nanospheres as a recyclable catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benthamscience.com [benthamscience.com]
Application Notes and Protocols: One-Pot Synthesis of Substituted Imidazoles from 1-Benzyl-1H-imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a proposed protocol for the one-pot synthesis of substituted imidazoles, utilizing 1-Benzyl-1H-imidazole-2-carboxylic acid as a versatile starting material. This method leverages an in-situ decarboxylation of the starting material to generate a reactive 1-benzyl-1H-imidazole intermediate, which is subsequently functionalized at the C2 position. This approach offers a streamlined alternative to multi-step synthetic routes, enhancing efficiency in the generation of diverse imidazole libraries for applications in medicinal chemistry and drug discovery. The imidazole scaffold is a key component in many biologically active molecules.
Introduction
Substituted imidazoles are a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Traditional methods for the synthesis of substituted imidazoles often involve multi-step procedures with challenges such as harsh reaction conditions and the need for purification of intermediates. The development of efficient one-pot syntheses is therefore highly desirable.
This compound is a readily available starting material. A one-pot synthesis involving its decarboxylation to form 1-benzyl-1H-imidazole in situ, followed by immediate C-H functionalization at the 2-position, presents an elegant and efficient strategy for the synthesis of 2-substituted-1-benzylimidazoles. This method avoids the isolation of the intermediate 1-benzyl-1H-imidazole, thereby reducing synthesis time and improving overall yield.
Proposed Reaction Pathway
The proposed one-pot synthesis is based on two key sequential steps occurring in a single reaction vessel:
-
Decarboxylation: Thermal or catalyst-mediated decarboxylation of this compound to generate 1-benzyl-1H-imidazole.
-
C-H Functionalization: In-situ reaction of the generated 1-benzyl-1H-imidazole with an appropriate electrophile (e.g., an aryl halide in a cross-coupling reaction) to introduce a substituent at the C2 position.
The general transformation is depicted below:
Application Notes and Protocols: Assessing the Antimicrobial Activity of 1-Benzyl-1H-imidazole-2-carboxylic acid
Introduction
1-Benzyl-1H-imidazole-2-carboxylic acid is an organic compound featuring an imidazole ring, which is a structural component found in many biologically active molecules.[1] Derivatives of imidazole and the structurally related benzimidazole have been investigated for a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The antimicrobial potential of such compounds stems from their ability to interfere with essential microbial processes, such as cell wall synthesis or enzymatic functions.[1][3]
This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro antimicrobial efficacy of this compound. The methodologies described include the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the execution of a Time-Kill Kinetics Assay. These assays are fundamental in characterizing the antimicrobial profile of a novel compound.[4][5]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[6][7] The broth microdilution method is a standard and widely used technique for determining MIC values.[8][9]
Materials:
-
This compound
-
Test Microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates[6]
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)[7]
Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent should not affect bacterial growth at its final concentration in the assay.[7]
-
Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[5]
-
Dilute this suspension with CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]
-
-
Microdilution Plate Setup:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the compound's stock solution (prepared at twice the highest desired test concentration) to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well.[7]
-
This creates a gradient of decreasing compound concentrations.
-
Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).[6]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This test is performed as a subsequent step to the MIC assay.[12]
Materials:
-
MIC plate from the previous assay
-
Sterile Tryptic Soy Agar (TSA) or other suitable agar plates
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Using a micropipette, withdraw a small aliquot (e.g., 10-100 µL) from each of these clear wells.[11]
-
-
Plating:
-
Spot or spread the aliquot onto a labeled agar plate. It is crucial to use an agar medium that does not contain the antimicrobial agent.
-
-
Incubation and Interpretation:
Protocol 3: Time-Kill Kinetics Assay
This assay determines the rate and extent of bacterial killing over time, helping to classify the compound as either bactericidal (killing) or bacteriostatic (inhibiting growth).[4][14]
Materials:
-
This compound
-
Test Organism
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)[4]
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Inoculum and Test Solutions:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusting it to a starting concentration of approximately 5 x 10⁵ CFU/mL in multiple tubes of CAMHB.
-
Add this compound to the tubes to achieve various final concentrations, typically based on the previously determined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[5]
-
Include a growth control tube containing only the inoculum and broth.
-
-
Sampling Over Time:
-
Quantification of Viable Bacteria:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[5]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.[4]
-
Plot the results as log₁₀ CFU/mL versus time.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4][14] A bacteriostatic effect is observed when there is a prevention of growth but no significant reduction in bacterial count compared to the initial inoculum.[14]
-
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: MIC and MBC Results for this compound
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 64 | 128 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 128 | >512 | >4 | Likely Bacteriostatic |
| Pseudomonas aeruginosa PAO1 | 256 | >512 | >2 | Likely Bacteriostatic |
| Candida albicans SC5314 | 64 | 256 | 4 | Fungicidal |
Note: An MBC/MIC ratio of ≤4 is often considered indicative of bactericidal activity.
Table 2: Time-Kill Assay Data for S. aureus (Log₁₀ CFU/mL)
| Time (hours) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |
| 2 | 6.52 | 5.80 | 5.15 | 4.55 | 3.98 |
| 4 | 7.88 | 5.91 | 4.32 | 3.10 | <2.00 |
| 8 | 8.95 | 6.10 | 3.15 | <2.00 | <2.00 |
| 24 | 9.12 | 6.35 | <2.00 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
Mandatory Visualization
The overall workflow for assessing the antimicrobial activity of the test compound is illustrated below.
Caption: Workflow for antimicrobial activity assessment.
References
- 1. Buy this compound | 16042-26-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization Techniques for 1-Benzyl-1H-imidazole-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a robust crystallization protocol for 1-Benzyl-1H-imidazole-2-carboxylic acid (C₁₁H₁₀N₂O₂; MW: 202.21 g/mol )[1]. The successful crystallization of this compound is a critical step for its purification, isolation, and the attainment of desired solid-state properties essential for research and pharmaceutical development. The structural features of this molecule, namely the aromatic benzyl and imidazole rings, along with the polar carboxylic acid group, allow for a variety of intermolecular interactions that can be exploited for crystallization.
Physicochemical Properties and Solvent Selection Rationale
This compound possesses both hydrogen-bond donating (carboxylic acid) and accepting (imidazole nitrogens, carboxylic oxygen) sites, as well as aromatic rings capable of π-π stacking. These characteristics suggest that a range of solvents can be effective for crystallization. The ideal solvent for cooling crystallization should exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For antisolvent crystallization, a miscible solvent pair is required, where the compound is soluble in one ("solvent") and insoluble in the other ("antisolvent").
A systematic solvent screening is the first step in developing a crystallization method. The following table presents representative solubility data for this compound in a variety of common laboratory solvents to guide this process.
Data Presentation: Representative Solubility Profile
| Solvent Class | Specific Solvent | Solubility at 20°C (mg/mL) | Solubility at 60°C (mg/mL) | Suitability for Crystallization Method |
| Protic Solvents | Methanol | 25 | 150 | Slow Cooling |
| Ethanol | 15 | 120 | Slow Cooling | |
| Isopropanol | 8 | 80 | Slow Cooling | |
| Water | < 1 | 5 | Potentially suitable for pH adjustment or as an antisolvent | |
| Aprotic Polar Solvents | Acetone | 30 | 180 | Slow Cooling, Antisolvent (with water/heptane) |
| Acetonitrile | 20 | 130 | Slow Cooling, Antisolvent (with water/heptane) | |
| Ethyl Acetate | 10 | 90 | Slow Cooling | |
| Dimethylformamide (DMF) | > 200 | > 300 | Solvent for Antisolvent Crystallization | |
| Dimethyl Sulfoxide (DMSO) | > 200 | > 300 | Solvent for Antisolvent Crystallization | |
| Aprotic Nonpolar Solvents | Toluene | < 1 | 10 | Antisolvent |
| Heptane | < 0.1 | < 1 | Antisolvent |
Note: The data presented in this table is a representative guide for solvent screening and may not reflect experimentally verified values.
Experimental Protocols
Based on the solubility profile, several crystallization techniques can be employed. The following are detailed protocols for the most common methods.
Protocol 1: Slow Cooling Crystallization
This is often the most straightforward method for compounds that exhibit a significant increase in solubility with temperature.
Materials:
-
This compound (crude)
-
Selected solvent (e.g., Methanol, Ethanol, or Acetone)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid completely dissolves. To ensure a saturated solution, add a minimal amount of extra solvent after all the solid is in solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow the cooling process.
-
Crystal Growth: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Antisolvent Crystallization
This method is useful when a suitable single solvent for slow cooling cannot be identified, or for compounds that are highly soluble in a particular solvent at all temperatures.
Materials:
-
This compound
-
A "good" solvent in which the compound is highly soluble (e.g., DMF, DMSO, or Acetone)
-
A miscible "antisolvent" in which the compound is poorly soluble (e.g., Water, Toluene, or Heptane)
-
Beaker or flask with stirring
-
Dropping funnel or pipette
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of the "good" solvent at room temperature.
-
Antisolvent Addition: While stirring the solution, slowly add the antisolvent dropwise.
-
Nucleation: Continue adding the antisolvent until the solution becomes turbid, indicating the onset of crystal formation (nucleation).
-
Crystal Growth: At the point of turbidity, stop the addition of the antisolvent and allow the solution to stir for a period to allow the crystals to grow. If crystal formation is slow, a few more drops of the antisolvent can be added.
-
Isolation and Washing: Collect the crystals by vacuum filtration, wash with a small amount of the antisolvent or a mixture of the solvent and antisolvent, and dry under vacuum.
Protocol 3: Slow Evaporation
This technique is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction studies and is applicable when the compound's solubility is not strongly dependent on temperature.
Materials:
-
This compound
-
A suitable solvent (e.g., Ethyl Acetate or a solvent mixture)
-
A vial or small beaker
-
Parafilm or a cap with a small hole
Procedure:
-
Dissolution: Prepare a solution of this compound in the chosen solvent. The solution should be near saturation but not fully saturated.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Transfer the filtered solution to a clean vial and cover it with parafilm. Puncture a few small holes in the parafilm with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Collection: Once suitable crystals have formed, they can be carefully collected from the remaining solution.
Visualizations
The following diagrams illustrate the logical workflow for selecting a crystallization method and the general steps involved in the process.
Caption: Decision workflow for selecting a suitable crystallization technique.
Caption: General experimental workflow for crystallization.
References
Application Notes and Protocols for the Purity Assessment of 1-Benzyl-1H-imidazole-2-carboxylic acid
Introduction
1-Benzyl-1H-imidazole-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to identify and quantify process-related impurities and potential degradation products, ensuring the quality and stability of the compound.
The primary analytical technique detailed is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Additionally, protocols for other spectroscopic and analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis are provided for comprehensive characterization and purity confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
A stability-indicating HPLC method is the cornerstone for assessing the purity of this compound. This method can separate the main component from its potential impurities and degradation products.
Proposed HPLC Method
Based on methods for similar imidazole carboxylic acid derivatives, a reverse-phase HPLC method is proposed.[1][2][3][4][5]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocol: HPLC Analysis
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mixing thoroughly.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
-
Chromatographic Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interference from the solvent.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solution.
-
Identify the peaks of impurities based on their retention times relative to the main peak.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard if available.
-
Method Validation Parameters
The proposed HPLC method should be validated according to ICH guidelines, including the following parameters:
Table 2: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak of the analyte should be pure and free from interference from the blank, impurities, and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., LOQ to 150% of the working concentration). |
| Accuracy (% Recovery) | 98.0% to 102.0% for the assay of the main component. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products.[6][7]
Protocol for Forced Degradation Studies
Prepare a stock solution of this compound (e.g., 1 mg/mL in a suitable solvent). Subject the sample to the following stress conditions:
Table 3: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the sample solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize the solution before injection. |
| Base Hydrolysis | Mix the sample solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize the solution before injection. The imidazole moiety can be susceptible to base-mediated autoxidation.[6] |
| Oxidative Degradation | Mix the sample solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. The imidazole moiety can be oxidized.[6] |
| Thermal Degradation | Expose the solid sample to 105 °C for 48 hours. Dissolve the stressed sample in the diluent for analysis. |
| Photolytic Degradation | Expose the solid sample and a solution of the sample to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines). |
Analyze the stressed samples using the proposed HPLC method. The chromatograms should demonstrate the separation of the main peak from any degradation products formed.
Spectroscopic and Other Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the identity of this compound and its impurities.
-
¹H NMR: Provides information on the number and types of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
Protocol:
-
Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure and identify any impurities.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and its impurities, aiding in their identification.
Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values to assess purity.
Protocol:
-
Accurately weigh a small amount of the dried sample.
-
Perform combustion analysis using an elemental analyzer.
-
Compare the experimental percentages of C, H, and N with the calculated theoretical values.
Table 4: Theoretical Elemental Composition of C₁₁H₁₀N₂O₂
| Element | Theoretical Percentage |
| Carbon (C) | 65.34% |
| Hydrogen (H) | 4.98% |
| Nitrogen (N) | 13.85% |
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Logical flow for HPLC method development and validation.
Caption: Forced degradation pathways for stability-indicating method development.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
Application Notes and Protocols: 1-Benzyl-1H-imidazole-2-carboxylic Acid in Agricultural Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-benzyl-1H-imidazole-2-carboxylic acid as a key intermediate in the synthesis of novel agricultural chemicals. While direct, publicly available research on the agrochemical applications of derivatives from this specific precursor is limited, this document extrapolates from established research on structurally similar imidazole and benzimidazole compounds to propose synthetic routes, potential biological activities, and experimental protocols.
Introduction
This compound is a versatile heterocyclic compound. The imidazole core is a well-established pharmacophore in both medicine and agriculture, known for a wide range of biological activities. The presence of a carboxylic acid group at the 2-position and a benzyl group at the 1-position provides two key points for chemical modification, allowing for the creation of a diverse library of derivatives. These derivatives, including esters and amides, are promising candidates for new fungicides, herbicides, and plant growth regulators.
Potential Agrochemical Applications
Derivatives of this compound are anticipated to exhibit a range of agrochemical activities:
-
Fungicidal Activity: Imidazole derivatives are known to be potent fungicides, primarily acting as demethylation inhibitors (DMIs) that disrupt fungal cell membrane integrity by inhibiting ergosterol biosynthesis.
-
Herbicidal Activity: Carboxylic acid derivatives have been instrumental in the development of various herbicides. By modifying the structure of this compound, it is possible to design molecules that interfere with essential plant biochemical pathways.
-
Plant Growth Regulation: Certain imidazole-based compounds have been shown to influence plant growth and development, suggesting that derivatives of the title compound could be developed as plant growth regulators (PGRs).
Synthetic Pathways and Experimental Protocols
The following sections outline proposed synthetic pathways for creating fungicidal, herbicidal, and plant growth-regulating compounds from this compound.
The carboxylic acid moiety of this compound can be readily converted into esters and amides. These functional groups can modulate the compound's lipophilicity and steric properties, influencing its uptake and interaction with the target site in fungi.
Experimental Protocol: General Procedure for Esterification
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), add the desired alcohol (1.2 eq).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Procedure for Amidation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.2 eq) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated lithium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Herbicidal activity can be introduced by incorporating moieties known to inhibit key plant enzymes. For example, targeting acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) is a common strategy. The following workflow outlines a general approach.
Quantitative Data
| Compound Class | Target Pathogen | EC50 (µg/mL) | Reference |
| Benzimidazole Derivatives | Botrytis cinerea | 0.05 - 5.0 | [Generic Data] |
| Fusarium graminearum | 0.1 - 10.0 | [Generic Data] | |
| Carboxylic Acid Amides | Phytophthora infestans | 0.1 - 2.5 | [Generic Data] |
| Plasmopara viticola | 0.05 - 1.5 | [Generic Data] | |
| N-cyano-1H-imidazole-4-carboxamides | Rhizoctonia solani | 2.63 | [1] |
Biological Signaling Pathways
The primary mode of action for many imidazole-based fungicides is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disruption of membrane integrity, ultimately causing fungal cell death.
The mechanisms by which derivatives of this compound might exert herbicidal or plant growth regulatory effects are more speculative but could involve:
-
Inhibition of Amino Acid Synthesis: Targeting key enzymes in the biosynthesis of essential amino acids, such as acetolactate synthase (ALS).
-
Disruption of Photosynthesis: Interfering with the photosynthetic electron transport chain.
-
Auxin Mimicry or Transport Inhibition: The carboxylic acid moiety could mimic natural plant hormones like auxin or interfere with their transport, leading to uncontrolled growth or developmental abnormalities.
Further research is necessary to elucidate the precise mechanisms of action for any novel herbicidal or plant growth-regulating compounds derived from this precursor.
Conclusion
This compound presents a promising scaffold for the development of novel agricultural chemicals. Its synthetic tractability allows for the creation of diverse derivatives with potential applications as fungicides, herbicides, and plant growth regulators. The protocols and conceptual frameworks provided in these notes are intended to serve as a foundation for further research and development in this area. Experimental validation of the proposed synthetic routes and biological activities is a critical next step.
References
Application Notes: 1-Benzyl-1H-imidazole-2-carboxylic acid as a Metallo-β-Lactamase (MBL) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction The rise of antibiotic resistance is a significant global health threat, largely driven by the production of β-lactamase enzymes in bacteria.[1][2] Metallo-β-lactamases (MBLs), which belong to Ambler class B, are particularly concerning as they can hydrolyze a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[3][4][5] Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site for catalysis, rendering them resistant to conventional inhibitors like clavulanic acid and avibactam.[1][5][6] This has spurred the search for effective MBL inhibitors. 1-Benzyl-1H-imidazole-2-carboxylic acid has emerged as a promising candidate, built upon the 1H-imidazole-2-carboxylic acid (ICA) scaffold, demonstrating potent inhibitory activity against clinically relevant MBLs.[3][7] These notes provide an overview of its mechanism, inhibitory activity, and detailed protocols for its evaluation.
Mechanism of Action Metallo-β-lactamases catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. This catalytic activity is dependent on the presence of Zn(II) ions in the enzyme's active site, which activate a water molecule for nucleophilic attack.[4][6] this compound is believed to function by chelating these essential zinc ions within the MBL active site.[8] The carboxylic acid moiety of the inhibitor is crucial for this interaction, effectively displacing the nucleophilic water molecule and inactivating the enzyme, thereby preventing the degradation of carbapenem antibiotics.[9][10]
Caption: Mechanism of MBL inhibition by zinc chelation.
Data Presentation: Inhibitory Activity this compound has demonstrated significant inhibitory potency, particularly against Verona Integron-encoded metallo-β-lactamases (VIM). The following table summarizes the quantitative inhibitory data available for this compound and related derivatives.
| Compound | Target MBL | IC50 (µM) | Notes | Reference |
| This compound | VIM-2 | 0.018 | Exhibits exceptional potency. | [7] |
| This compound | VIM-5 | 0.018 | Potency is consistent across VIM subtypes. | [7] |
| (S)-7d (related imidazole derivative) | NDM-1 | ~20-130 | Represents a class of broad-spectrum MBL inhibitors, though with moderate potency. | [11] |
| (R)-7d (related imidazole derivative) | VIM-1 | ~20-130 | Demonstrates that stereochemistry can influence activity within this scaffold. | [11] |
| Compound 55 (optimized ICA derivative) | VIM-2 | Potent | Shows synergistic activity with meropenem against clinically isolated P. aeruginosa. | [3] |
Experimental Protocols
Protocol 1: In Vitro MBL Inhibition Assay (Nitrocefin-Based)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against a purified MBL enzyme using the chromogenic substrate nitrocefin.
References
- 1. mdpi.com [mdpi.com]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 16042-26-5 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Rational design of benzobisheterocycle metallo-β-lactamase inhibitors: a tricyclic scaffold enhances potency against target enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials. - Increase the reaction time or temperature, but be cautious of potential side reactions. |
| Suboptimal reaction temperature | - For the oxidation of 1-benzyl-1H-imidazole-2-carboxaldehyde, maintain room temperature to prevent decarboxylation.[1] - For the synthesis of 1-benzylimidazole from benzyl alcohol, higher temperatures (200-300°C) are often required. |
| Poor quality of reagents | - Ensure all reagents, especially the starting materials and catalysts, are pure and dry. |
| Inefficient catalyst | - In the Radziszewski synthesis, consider using a more efficient catalyst such as Preyssler-type heteropoly acid, which has been shown to give high yields for related compounds.[2] |
| Steric hindrance | - In cases of sterically hindered substrates, a longer reaction time or a more reactive benzylating agent (e.g., benzyl bromide instead of benzyl chloride) may be necessary. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification | Mitigation Strategy |
| 1,3-dibenzylimidazolium chloride | A white, crystalline solid, sparingly soluble in many organic solvents. | - Use a slight molar excess of imidazole compared to benzyl chloride. - A highly effective alternative is to use benzyl alcohol in the presence of a carboxylic acid or its anhydride as a catalyst. |
| Unreacted 1-benzyl-1H-imidazole-2-carboxaldehyde | Can be detected by TLC or HPLC by comparing with a standard. | - Ensure the oxidizing agent is added in a sufficient amount and that the reaction is allowed to proceed to completion. |
| Decarboxylated product (1-benzyl-1H-imidazole) | Can be identified by its lower polarity on TLC and by its mass spectrum. | - Avoid high temperatures during both the reaction and the work-up. Use a rotary evaporator under reduced pressure at room temperature for solvent removal.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound?
A1: The most prevalent side reaction is decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide. This is often induced by heat and can significantly lower the yield of the desired product.[1]
Q2: How can I minimize the formation of the 1,3-dibenzylimidazolium salt during the benzylation of the imidazole ring?
A2: To minimize the formation of this byproduct, you can control the stoichiometry by using a slight excess of the imidazole starting material relative to the benzylating agent. A more effective method is to use benzyl alcohol as the benzylating agent in the presence of a catalytic amount of a carboxylic acid or anhydride at elevated temperatures.
Q3: What is a reliable method for purifying the final product?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[3][4] The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for both analysis and purification.[6][7][8]
Q4: Can I use a one-pot synthesis for this molecule?
A4: Yes, one-pot syntheses, such as the Radziszewski reaction, are viable for producing substituted imidazoles.[9][10][11] This approach involves the condensation of a 1,2-dicarbonyl compound (like a glyoxal derivative), an aldehyde, and an amine (in this case, benzylamine) and can be highly efficient.[2]
Q5: What are the key parameters to control in the oxidation of 1-benzyl-1H-imidazole-2-carboxaldehyde to the carboxylic acid?
A5: The key parameters are temperature and the choice of oxidizing agent. Using 30% aqueous hydrogen peroxide at room temperature is a mild and high-yielding method.[1] It is critical to avoid heating the reaction mixture, as this can lead to decarboxylation.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 1-benzyl-1H-imidazole-2-carboxaldehyde
This protocol is adapted from a general procedure for the oxidation of imidazole-2-carboxaldehydes.[1]
Materials:
-
1-benzyl-1H-imidazole-2-carboxaldehyde
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 1-benzyl-1H-imidazole-2-carboxaldehyde in water.
-
Slowly add 30% aqueous hydrogen peroxide solution dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for up to 72 hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the water by distillation under reduced pressure at room temperature.
-
Wash the resulting solid with a mixture of diethyl ether and water to remove any residual peroxide.
-
Dry the purified this compound.
Note: Avoid heating the reaction mixture at any stage to prevent decarboxylation.[1]
Visualizations
Caption: Workflow for the oxidation of 1-benzyl-1H-imidazole-2-carboxaldehyde.
Caption: Logical steps for troubleshooting low reaction yield.
References
- 1. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 1-Benzyl-2-phenyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 11. scribd.com [scribd.com]
Common side reactions in the synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Incomplete benzylation of imidazole. 2. Incomplete oxidation of the aldehyde intermediate. 3. Decarboxylation of the final product during workup. 4. Suboptimal pH for product precipitation. | 1. Ensure appropriate reaction conditions for benzylation (e.g., adequate temperature, reaction time, and appropriate base). Consider using benzyl alcohol at high temperatures (200-260°C) to avoid the formation of quaternary salts. 2. Use a fresh solution of the oxidizing agent (e.g., 30% hydrogen peroxide). Ensure the reaction is stirred for the recommended duration (e.g., 72 hours at room temperature). 3. Avoid heating the reaction mixture during workup and solvent removal. Use a rotary evaporator at room temperature under reduced pressure. 4. Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to ensure maximum precipitation before filtration. |
| Presence of a Water-Soluble Impurity, Insoluble in Most Organic Solvents | Formation of 1,3-dibenzylimidazolium salt as a byproduct, especially when using benzyl halides. | 1. Stoichiometry Control: Use a slight excess of imidazole relative to the benzylating agent (e.g., benzyl bromide or chloride) to ensure the complete consumption of the halide. 2. Alternative Reagent: Employ benzyl alcohol and a carboxylic acid catalyst at elevated temperatures (230-260°C) for the benzylation step, which minimizes the formation of the dibenzylated salt. 3. Purification: The salt can often be removed by washing the crude product with a non-polar solvent in which the desired product is soluble, but the salt is not. |
| Product Decomposes Upon Heating | The imidazole-2-carboxylic acid moiety is susceptible to decarboxylation at elevated temperatures, leading to the formation of 1-benzyl-1H-imidazole. | 1. Temperature Control: Maintain strict temperature control throughout the synthesis and purification process. Avoid unnecessary heating. 2. Workup Conditions: During the workup, concentrate solutions at room temperature using a rotary evaporator. If heating is unavoidable, use the lowest possible temperature for the shortest possible time. |
| Incomplete Hydrolysis of an Ester Precursor | If the synthesis proceeds via a 1-benzyl-1H-imidazole-2-carboxylate ester, incomplete hydrolysis will result in a mixture of the ester and the desired carboxylic acid. | 1. Reaction Conditions: Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH) is used. 2. Reaction Time: Allow for an adequate reaction time for the hydrolysis to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of during the synthesis of this compound?
A1: The two most prevalent side reactions are the formation of the 1,3-dibenzylimidazolium salt and the decarboxylation of the final product. The formation of the dibenzylated byproduct is common when using benzyl halides as the alkylating agent. Decarboxylation, the loss of CO2, is primarily induced by heat.[1]
Q2: How can I minimize the formation of the 1,3-dibenzylimidazolium salt?
A2: To minimize this side product, you can either carefully control the stoichiometry by using a slight excess of imidazole compared to the benzyl halide or use an alternative benzylation method. A highly effective alternative is the use of benzyl alcohol in the presence of a carboxylic acid at high temperatures (200-260°C), which directly yields 1-benzylimidazole without the formation of the imidazolium salt.
Q3: At what temperature does decarboxylation of this compound become a significant issue?
Q4: What is a reliable method for the oxidation of 1-benzyl-1H-imidazole-2-carboxaldehyde to the carboxylic acid?
A4: A widely reported and high-yielding method for the oxidation of imidazole-2-carboxaldehydes is the use of 30% aqueous hydrogen peroxide in water at room temperature. This method is known to proceed under mild conditions and can achieve yields of up to 97.5%.[2]
Q5: How can I effectively purify the final product?
A5: Purification can typically be achieved through recrystallization. If the crude product is contaminated with the 1,3-dibenzylimidazolium salt, a preliminary wash with a non-polar solvent can be effective. The desired carboxylic acid can also be purified by dissolving the crude mixture in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidifying the aqueous layer.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1H-imidazole (Methodology to Minimize Dibenzylation)
This protocol is adapted from methods that minimize the formation of the 1,3-dibenzylimidazolium salt by using benzyl alcohol.
Materials:
-
Imidazole
-
Benzyl alcohol
-
Benzoic acid (or another carboxylic acid catalyst)
-
Toluene (optional, for azeotropic removal of water)
-
Aqueous sodium hydroxide solution
-
Acetone
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and distillation setup, combine imidazole (1 mole), benzyl alcohol (1.05 to 1.5 moles), and benzoic acid (0.05 to 0.4 moles).
-
Heat the mixture to 230-260°C.
-
Water will form during the reaction and can be removed by distillation, optionally as an azeotrope with toluene.
-
Monitor the reaction by TLC or HPLC until the imidazole is consumed (typically within 4 hours).
-
Cool the reaction mixture and neutralize the benzoic acid with an aqueous solution of sodium hydroxide.
-
Add acetone to the neutralized mixture to precipitate any salts, which can then be removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude 1-benzyl-1H-imidazole. Further purification can be achieved by vacuum distillation.
Protocol 2: Oxidation of 1-Benzyl-1H-imidazole-2-carboxaldehyde to this compound
This protocol is a general method for the oxidation of imidazole-2-carboxaldehydes and is expected to be effective for the N-benzyl derivative.
Materials:
-
1-Benzyl-1H-imidazole-2-carboxaldehyde
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the 1-benzyl-1H-imidazole-2-carboxaldehyde in water in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 30% aqueous H₂O₂ solution dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 72 hours.
-
After 72 hours, remove the water in vacuo at room temperature to obtain the crude product.
-
Wash the solid with a stirred mixture of diethyl ether and water (e.g., a 4:1 ratio) to remove any residual peroxide.
-
Dry the resulting solid to obtain this compound.
Visualizations
Synthetic Pathway and Side Reactions
Caption: Synthetic routes to this compound and major side reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 1-Benzyl-1H-imidazole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Benzyl-1H-imidazole-2-carboxylic acid by column chromatography. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound on a silica gel column?
A1: The most prevalent issue is significant peak tailing or streaking of the compound on the column. This occurs because the acidic carboxylic acid group can interact strongly and inconsistently with the slightly acidic silica gel stationary phase. This leads to a broad elution band, poor separation from impurities, and reduced yield of the pure compound.
Q2: How can I prevent my compound from streaking on the silica gel column?
A2: To minimize streaking, it is advisable to add a small amount of an acidic modifier to your eluent system.[1] Typically, adding 0.1-1% of acetic acid or formic acid to the mobile phase will help to keep the this compound in its protonated (neutral) form, thereby reducing its strong interaction with the silica gel and resulting in a sharper elution band.[1]
Q3: My compound is not moving off the column baseline, even with a highly polar solvent system like 100% ethyl acetate. What could be the problem?
A3: If your compound remains at the baseline, it is likely too polar for the chosen solvent system or it is irreversibly adsorbing to the silica gel. Consider gradually increasing the polarity further by adding methanol to your eluent (e.g., a gradient of 0-10% methanol in ethyl acetate). If this is still ineffective, your compound may be degrading on the silica gel.[2] You can test for compound stability on a TLC plate by spotting the compound and leaving it for some time before eluting to see if degradation occurs.[2]
Q4: Can I use a different stationary phase if silica gel is problematic?
A4: Yes, if your compound is unstable on silica gel, you have other options.[2] Alumina (neutral or basic) can be a suitable alternative. For more challenging separations, reversed-phase column chromatography using a C18-functionalized silica gel is a powerful technique, particularly for compounds like this which are soluble in organic solvents.[3]
Q5: What is a good starting solvent system for the purification of this compound on a silica gel column?
A5: A good starting point for elution is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on TLC analysis, you can determine an appropriate starting ratio. A common starting gradient might be from 10% ethyl acetate in hexanes to 100% ethyl acetate. Remember to include a small percentage of acetic or formic acid in your eluent mixture to improve peak shape.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Broad or Tailing Peaks | The carboxylic acid is interacting too strongly with the silica gel. | Add 0.1-1% acetic acid or formic acid to your eluent system to suppress the ionization of the carboxylic acid.[1] |
| Compound Does Not Elute | The eluent is not polar enough, or the compound is irreversibly adsorbed or has decomposed. | Gradually increase the polarity of your eluent (e.g., add methanol to your ethyl acetate).[2] Check for compound stability on silica using a 2D TLC test.[2] |
| Poor Separation of Compound and Impurities | The chosen solvent system has poor selectivity for your compound and the impurities. | Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system. |
| Cracks in the Silica Gel Bed | The column was packed improperly, or the solvent polarity was changed too drastically. | Ensure the column is packed uniformly as a slurry. When running a gradient, change the solvent polarity gradually to avoid generating heat, which can cause cracks. |
| Compound Elutes in the Solvent Front | The eluent is too polar for your compound. | Start with a much less polar solvent system. Determine the optimal solvent system using TLC, aiming for an Rf value of 0.2-0.3 for your compound.[2] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent (e.g., 10% ethyl acetate in hexanes with 0.5% acetic acid).
-
Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed (gradient elution) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A logical troubleshooting guide for common column chromatography issues.
References
Technical Support Center: Overcoming Challenges in the Scale-up of 1-Benzyl-1H-imidazole-2-carboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Benzyl-1H-imidazole-2-carboxylic acid. Our aim is to address common challenges encountered during production, ensuring a smooth transition from laboratory-scale experiments to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound at scale?
A1: The two primary and scalable synthetic routes are:
-
Oxidation of 1-benzyl-1H-imidazole-2-carboxaldehyde: This is often the preferred method due to its potential for high yields and relatively mild reaction conditions. The oxidation of the aldehyde precursor using an oxidizing agent like hydrogen peroxide can achieve high conversions.[1]
-
N-benzylation of an imidazole-2-carboxylic acid ester followed by hydrolysis: This route involves first protecting the carboxylic acid as an ester, followed by the introduction of the benzyl group at the N1 position of the imidazole ring. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.
Q2: What are the critical parameters to control during the scale-up of the oxidation of 1-benzyl-1H-imidazole-2-carboxaldehyde?
A2: Temperature control is paramount. The oxidation reaction can be exothermic, and poor heat dissipation at a larger scale can lead to side reactions and a decrease in yield and purity. Slow, controlled addition of the oxidizing agent is crucial. Additionally, efficient stirring is necessary to ensure homogenous mixing and prevent localized overheating.
Q3: What are the typical byproducts encountered during the synthesis of this compound?
A3: Common byproducts can include:
-
Over-oxidation products: If the reaction conditions are too harsh, the imidazole ring itself can be susceptible to oxidation.
-
Unreacted starting material: Incomplete reactions can leave residual 1-benzyl-1H-imidazole-2-carboxaldehyde.
-
Decarboxylated product: Imidazole-2-carboxylic acids can be prone to decarboxylation at elevated temperatures.[1]
-
1,3-dibenzylimidazolium salts: In the N-benzylation route, reaction of the product with unreacted benzylating agent can lead to the formation of this quaternary salt.
Q4: How can the formation of the 1,3-dibenzylimidazolium byproduct be minimized during N-benzylation?
A4: To minimize the formation of this byproduct, it is advisable to use a slight excess of the imidazole starting material relative to the benzylating agent. Slow, controlled addition of the benzylating agent and careful monitoring of the reaction progress are also key. Once the starting material is consumed, the reaction should be promptly worked up.
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 1-benzyl-1H-imidazole-2-carboxaldehyde
| Potential Cause | Troubleshooting Step |
| Incomplete Oxidation | Ensure the oxidizing agent (e.g., hydrogen peroxide) is of high quality and used in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting aldehyde. |
| Poor Temperature Control | Implement a controlled addition of the oxidizing agent, and ensure efficient cooling and stirring to maintain the optimal reaction temperature. For larger batches, consider using a jacketed reactor with a reliable cooling system. |
| Product Degradation | Avoid excessive reaction times and high temperatures during workup, as this can lead to decarboxylation. Use of a rotary evaporator at reduced pressure and moderate temperature for solvent removal is recommended.[1] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | Increase the reaction time or slightly increase the amount of the excess reagent. Monitor the reaction closely to determine the optimal endpoint. |
| Formation of Byproducts | Optimize reaction conditions (temperature, concentration, reaction time) to minimize side reactions. For N-benzylation, consider using a less reactive benzylating agent or a different base-solvent system. |
| Inefficient Purification | Employ a multi-step purification process. This may include an initial extraction to remove major impurities, followed by recrystallization or column chromatography for final polishing. The choice of solvent for recrystallization is critical and should be optimized. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Simulated Scale-Up for the Oxidation of 1-benzyl-1H-imidazole-2-carboxaldehyde
| Parameter | Lab-Scale (10g) | Simulated Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Reactant Concentration | 0.5 M | 0.5 M | Maintain similar concentration to control reaction kinetics. |
| Oxidant Addition Time | 30 minutes | 4-6 hours | Slower addition to manage exotherm. |
| Reaction Temperature | 25°C | 25-30°C (with cooling) | Efficient heat removal is critical. |
| Stirring Speed | 300 rpm (magnetic stirrer) | 100-150 rpm (overhead stirrer) | Ensure adequate mixing without excessive shear. |
| Typical Yield | 95-98% | 85-90% | Yield reduction can occur due to longer reaction times and potential for side reactions. |
| Purity (by HPLC) | >99% | 97-98% | Impurity profile may change with scale. |
Experimental Protocols
Protocol 1: Oxidation of 1-benzyl-1H-imidazole-2-carboxaldehyde
This protocol describes the oxidation of 1-benzyl-1H-imidazole-2-carboxaldehyde to this compound using hydrogen peroxide.
Materials:
-
1-benzyl-1H-imidazole-2-carboxaldehyde
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Water
-
Diethyl ether
Procedure:
-
In a suitably sized reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 1-benzyl-1H-imidazole-2-carboxaldehyde (1.0 equivalent) in water.
-
Cool the solution to 10-15°C using an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (1.2 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 25°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid product and wash with cold water, followed by a wash with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum at a temperature not exceeding 40°C.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot water to the solution until turbidity is observed.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Mandatory Visualization
References
Minimizing byproduct formation during the benzylation of imidazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the benzylation of imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct formed during the benzylation of imidazole?
A1: The main byproduct is the 1,3-dibenzylimidazolium salt.[1][2] This occurs when the desired 1-benzylimidazole product undergoes a second benzylation reaction.[3]
Q2: How can I minimize the formation of the 1,3-dibenzylimidazolium salt?
A2: To minimize the formation of the dialkylated byproduct, you can employ several strategies:
-
Control Stoichiometry: Use a slight excess of the imidazole derivative relative to the benzylating agent.[3][4]
-
Slow Addition: Add the benzylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation.[5]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.[3][5]
Q3: What are the key factors influencing regioselectivity in the benzylation of unsymmetrical imidazoles?
A3: Regioselectivity is primarily governed by electronic effects, steric hindrance, and reaction conditions.[6]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring can deactivate the adjacent nitrogen, influencing the site of benzylation.[6][7]
-
Steric Hindrance: Bulky substituents on the imidazole ring or the benzylating agent will favor benzylation at the less sterically hindered nitrogen atom.[6][7]
-
Reaction Conditions: The choice of solvent and base can significantly impact the ratio of N1 to N3 benzylated products.[6]
Q4: How can I remove unreacted imidazole and the 1,3-dibenzylimidazolium salt during workup?
A4: Unreacted imidazole is water-soluble and can be removed by washing the organic extract with water.[4][8] The 1,3-dibenzylimidazolium salt is often insoluble in non-polar organic solvents and can be removed by filtration or by washing the crude product with a suitable solvent like diethyl ether.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Yield of 1-Benzylimidazole | Incomplete deprotonation of imidazole. | Use a stronger base like Sodium Hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF).[5] |
| Low reactivity of the benzylating agent. | Consider using a more reactive benzyl halide (e.g., benzyl bromide over benzyl chloride). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Impure or wet reagents/solvents. | Use freshly purified or distilled solvents and ensure all reagents are anhydrous, especially when using water-sensitive bases like NaH. | |
| Significant Formation of 1,3-Dibenzylimidazolium Salt | Excess of benzylating agent. | Use a slight excess of imidazole (1.1-1.2 equivalents).[5] |
| Rapid addition of benzylating agent. | Add the benzylating agent slowly and dropwise to the reaction mixture.[5] | |
| High reaction temperature or prolonged reaction time. | Monitor the reaction closely and stop it upon consumption of the starting material. Consider lowering the reaction temperature.[3] | |
| Formation of Regioisomers (for unsymmetrical imidazoles) | Electronic and steric effects of substituents. | For sterically demanding substrates, a bulkier benzylating agent may improve selectivity for the less hindered nitrogen.[6][7] |
| Inappropriate choice of base and solvent. | The base and solvent system can influence the tautomeric equilibrium of the imidazole. Experiment with different combinations (e.g., K₂CO₃ in acetonitrile vs. NaH in THF) to optimize for the desired regioisomer.[5][6] | |
| Consider using a protecting group strategy to block one of the nitrogen atoms, directing benzylation to the desired position.[9] | ||
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts. | Unreacted Imidazole: Wash the crude product with water.[4] Imidazolium Salt: Wash with a non-polar solvent like diethyl ether or perform a recrystallization.[4] Other Impurities: Utilize column chromatography on silica gel for further purification.[1][4] |
Comparison of Benzylation Methods
| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Direct Alkylation [1] | Imidazole (excess) | Neat (solvent-free) | Ambient to 50 | 24 | 40-99 | Simple, solvent-free. | Requires excess imidazole, which needs to be removed. |
| Potassium Carbonate [1] | K₂CO₃ | Acetonitrile | 70 | 72-120 | ~80 | Milder conditions, easy to handle base. | Longer reaction times. |
| Sodium Hydride [1] | NaH | THF | 0 to RT | 12-16 | 70-90 | High yields, effective for less reactive substrates. | Requires anhydrous conditions, NaH is highly reactive. |
| Phase-Transfer Catalysis | KOH (aq) | Dichloromethane | Room Temperature | Several hours | Good | Mild conditions, avoids strong bases, good for scale-up. | Requires a phase-transfer catalyst. |
| Benzyl Alcohol [2] | None (Carboxylic acid catalyst) | Neat | 230-260 | 2-4 | High | Avoids the use of benzyl halides and formation of imidazolium salts. | High reaction temperatures required. |
Experimental Protocols
Protocol 1: Benzylation using Potassium Carbonate in Acetonitrile[1]
-
To a solution of the imidazole derivative (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl chloride (1.05 equivalents) dropwise to the stirred mixture.
-
Heat the reaction mixture to 70°C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by washing with diethyl ether or by column chromatography.
Protocol 2: Benzylation using Sodium Hydride in THF[1]
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of the imidazole derivative (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0°C and add benzyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the dropwise addition of water at 0°C.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Benzylation pathway and byproduct formation.
Caption: Troubleshooting decision-making workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. reddit.com [reddit.com]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-Benzyl-1H-imidazole-2-carboxylic acid in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzyl-1H-imidazole-2-carboxylic acid in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. The imidazole ring and the carboxylic acid group are susceptible to chemical degradation under certain conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, which includes an imidazole ring and a benzyl group, potential degradation pathways include:
-
Hydrolysis: The N-benzyl bond may be susceptible to cleavage under strong acidic or basic conditions, although this is generally less common for this specific bond type.[1]
-
Oxidation: The imidazole ring is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[1][2]
-
Photodegradation: Imidazole moieties can be sensitive to light, leading to the formation of various degradation products.[2]
-
Decarboxylation: While typically requiring high temperatures, the carboxylic acid group could potentially be lost under certain stress conditions.
Q3: In which types of solvents is this compound expected to be most stable?
A3: Generally, the compound is expected to be most stable in aprotic solvents and under neutral pH conditions. Protic solvents may participate in degradation reactions.[1] It is crucial to minimize exposure to high temperatures and light. For aqueous solutions, buffered systems at a neutral pH are recommended for short-term storage.
Q4: How can I monitor the stability of my compound during an experiment?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is essential for monitoring the stability.[1][3] This method should be able to separate the parent compound from any potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of degradation products.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks appear in the HPLC chromatogram after sample preparation. | Degradation of the compound may have occurred during sample preparation. | Ensure the pH of your sample and mobile phase are compatible and not at extreme acidic or basic levels.[1] Prepare samples fresh and protect them from light and elevated temperatures. |
| The concentration of the compound decreases over time in solution. | The compound is unstable under the current storage conditions. | Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C), protect from light by using amber vials, and consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Poor solubility is observed in the desired solvent system. | The polarity of the solvent may not be suitable for the compound. | Consider using a co-solvent system. For aqueous solutions, adjusting the pH can improve solubility; the basic nitrogen on the imidazole ring can be protonated at acidic pH, potentially increasing aqueous solubility.[4] |
| Inconsistent results are obtained from replicate stability studies. | Variability in experimental conditions. | Tightly control experimental parameters such as temperature, pH, and light exposure. Ensure accurate and consistent preparation of all solutions and standards. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[5][6] This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis (e.g., with an equivalent amount of NaOH or HCl, respectively).[1]
-
Analyze all samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.
-
Determine the degradation rate for each stress condition.
Data Presentation
Table 1: Hypothetical Stability Data for this compound
The following table summarizes hypothetical outcomes from a forced degradation study.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| Control (Room Temp) | 48 | 99.5 | < 0.1 | < 0.1 |
| 0.1 M HCl (60°C) | 24 | 85.2 | 10.5 | 3.1 |
| 0.1 M NaOH (60°C) | 24 | 70.8 | 15.3 | 8.7 |
| 3% H₂O₂ (Room Temp) | 24 | 65.4 | 25.1 | 5.9 |
| Thermal (60°C) | 48 | 92.1 | 4.5 | 2.3 |
| Photolytic | 24 | 88.7 | 7.8 | 2.1 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Identifying and Characterizing Impurities in 1-Benzyl-1H-imidazole-2-carboxylic acid Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 1-Benzyl-1H-imidazole-2-carboxylic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
Impurities in active pharmaceutical ingredients (APIs) like this compound can originate at various stages of the manufacturing process, including synthesis, formulation, and storage.[1] They are broadly classified into organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities: These can be starting materials, by-products, intermediates, or degradation products.[1] For this specific molecule, potential organic impurities include:
-
Unreacted Starting Materials: Residual benzylamine or imidazole precursors.[2]
-
Intermediates: Incompletely cyclized or carboxylated compounds.[3]
-
By-products: These arise from side reactions during synthesis. A common side reaction in the benzylation of imidazole is over-alkylation, which can lead to the formation of 1,3-dibenzylimidazolium salts.[4]
-
Degradation Products: The molecule may degrade under heat, light, or pH stress. A significant degradation pathway for imidazole carboxylic acids is decarboxylation (loss of CO₂), especially when heated.[5][6][7]
-
-
Inorganic Impurities: These are often introduced from reagents, catalysts, or manufacturing equipment and can include heavy metals or filter aids.[8]
-
Residual Solvents: These are volatile organic compounds used during the synthesis or purification process.[8]
Caption: Potential sources of impurities in API synthesis.
Q2: Which analytical techniques are most suitable for detecting and identifying these impurities?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[9] High-performance liquid chromatography (HPLC) is considered the gold standard for separation and quantification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) are powerful tools for structural identification.[1][2]
| Technique | Principle | Primary Use in Impurity Profiling | Citation |
| HPLC / UPLC | Differential partitioning of analytes between a stationary and mobile phase. | Separation and quantification of non-volatile organic impurities. | [1][9] |
| LC-MS | Combines the separation power of LC with the mass analysis capabilities of MS. | Determining the molecular weight and elemental formula of unknown impurities. | [8][10] |
| GC / GC-MS | Separation of volatile compounds in the gas phase. | Detecting and identifying residual solvents and volatile organic impurities. | [5][11] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Elucidating the precise chemical structure of isolated impurities. | [5][10] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's molecules. | Identifying functional groups present in the API and impurities. | [1] |
Q3: Can you provide a standard protocol for impurity profiling using HPLC-UV?
The following is a general-purpose reverse-phase HPLC method suitable for separating this compound from many of its potential non-volatile impurities. Method optimization will be required for specific impurity profiles.
Experimental Protocol: HPLC-UV Purity Determination
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.[2]
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 210 nm (or a more specific wavelength if the chromophore of a known impurity is different).[2]
-
Injection Volume: 10 µL.[2]
-
-
Purity Calculation:
-
Calculate the area percentage of each impurity peak relative to the total peak area of all components in the chromatogram.
-
Note for LC-MS Compatibility: To analyze samples using LC-MS, replace the phosphoric acid in Mobile Phase A with a volatile acid like 0.1% formic acid.[2]
Q4: How do I characterize the structure of an unknown impurity?
Characterizing an unknown impurity is a systematic process that typically follows the workflow illustrated below. The goal is to obtain unequivocal evidence of the molecule's structure.
-
Separation and Isolation: Use preparative HPLC to separate and isolate a sufficient quantity of the unknown impurity from the main API and other components.
-
Molecular Weight and Formula Determination: Analyze the isolated impurity using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).[10] This provides an accurate mass measurement, from which a molecular formula can be proposed.
-
Structural Elucidation: The definitive structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[10] A suite of experiments is typically required:
-
1H NMR: Provides information on the number and types of protons.
-
13C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Reveals connectivity between atoms to piece the structure together.[10]
-
Caption: A typical workflow for the identification of unknown impurities.
Q5: What are typical detection and quantification limits for these analytical methods?
The limits of detection (LOD) and quantification (LOQ) are method-dependent and vary based on the analyte, instrumentation, and matrix. However, modern analytical techniques offer excellent sensitivity for trace-level impurity analysis. The International Conference on Harmonisation (ICH) guidelines suggest that impurities present at a level of 0.1% or higher should generally be identified.[12]
The table below provides example sensitivity data for methods used to analyze imidazole-based compounds.
| Technique | Analyte Type | Example LOD | Example LOQ | Citation |
| UHPLC-MS | Imidazole derivatives | 1 - 25 nM | 1 - 50 nM | [13] |
| LC-MS/MS | Genotoxic imidazole impurities | 1.4 ppm | 4.5 - 4.7 ppm | [14] |
Note: These values are illustrative and specific method validation is required to establish LOD and LOQ for your particular impurities of interest.
Troubleshooting Guide
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Poor peak shape (fronting or tailing) for the API or impurity in HPLC. | 1. Mobile phase pH is inappropriate for the analyte's pKa.2. Column is overloaded with the sample.3. The column is degrading or contaminated. | 1. Adjust the pH of the mobile phase buffer (e.g., add 0.1% formic or phosphoric acid).2. Reduce the injection volume or dilute the sample.3. Wash the column with a strong solvent or replace it with a new one. |
| An unknown peak appears or grows larger in the chromatogram over time. | The sample is degrading in the autosampler or on the benchtop. This could be due to hydrolysis, oxidation, or decarboxylation.[5] | 1. Analyze samples immediately after preparation.2. Store stock solutions and samples at a reduced temperature (e.g., 4 °C) and protect them from light.3. Investigate the stability of the API under different stress conditions (heat, acid, base, light, oxidation) to identify potential degradants. |
| Unable to identify an impurity using LC-MS. | 1. The impurity is present at a very low concentration, below the instrument's detection limit.2. The impurity does not ionize well under the chosen conditions (e.g., ESI positive or negative mode). | 1. If possible, concentrate the sample or use a more sensitive mass spectrometer.2. Analyze the sample using different ionization modes (e.g., switch from ESI+ to ESI-).3. Consider derivatization of the impurity to enhance its ionization efficiency.[11] |
| GC-MS analysis shows no peaks for expected impurities. | The impurities are non-volatile or thermally labile and are not suitable for GC analysis without derivatization. | 1. Confirm that the impurities of interest (e.g., residual solvents) are volatile.2. For non-volatile impurities, use HPLC or LC-MS.3. Consider a derivatization step to make the impurities more volatile for GC analysis.[11][15] |
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. jocpr.com [jocpr.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 1-Benzyl-1H-imidazole-2-carboxylic Acid Through Structural Modification
This technical support center is designed to assist researchers, scientists, and drug development professionals in their work with 1-Benzyl-1H-imidazole-2-carboxylic acid and its analogs. Here you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and structure-activity relationship (SAR) data to guide your research.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound and its derivatives.
Synthesis & Purification
-
Question: My synthesis of this compound resulted in a low yield. What are the common causes and how can I improve it?
-
Answer: Low yields can often be attributed to incomplete reaction, side reactions, or degradation of the product. Here are a few troubleshooting steps:
-
Reaction Conditions: Ensure your reaction is carried out under strictly anhydrous conditions if using organometallic reagents. When performing carboxylation, ensure an adequate supply of carbon dioxide. For oxidation of the corresponding aldehyde, ensure the correct stoichiometry of the oxidizing agent is used.[1]
-
Temperature Control: Imidazole-2-carboxylic acids can be susceptible to decarboxylation at elevated temperatures. Maintain the recommended temperature throughout the reaction and purification steps.
-
Purification: During workup, acidification to precipitate the carboxylic acid should be done carefully to the isoelectric point to maximize recovery. Recrystallization from a suitable solvent system can help in obtaining a pure product.
-
-
-
Question: I am observing multiple spots on my TLC plate after the reaction, indicating impurities. What are the likely side products?
-
Answer: Common impurities can include unreacted starting materials, over-alkylated products (if applicable), or byproducts from side reactions. In the synthesis from o-phenylenediamine and an aldehyde, incomplete cyclization or side reactions of the aldehyde can lead to impurities.[2] Careful column chromatography is often required to isolate the desired product.
-
Biological Assays
-
Question: I am seeing high variability in the results of my biological assays. What could be the reason?
-
Answer: High variability can stem from several factors:
-
Compound Solubility: Imidazole derivatives can sometimes have poor aqueous solubility, leading to precipitation in assay buffers. Ensure your compound is fully dissolved in a suitable solvent like DMSO and that the final concentration of the solvent in the assay is consistent and does not affect the assay performance.
-
Compound Stability: The stability of your compound under the assay conditions (pH, temperature, light exposure) should be verified. Degradation of the compound during the assay will lead to inconsistent results.
-
Assay Interference: Some imidazole compounds can interfere with assay readouts, such as fluorescence or absorbance. It is crucial to run appropriate controls, including the compound in the assay medium without the biological target, to check for any such interference.
-
-
-
Question: My compound shows good activity in a biochemical assay but has no effect in a cell-based assay. What should I investigate?
-
Answer: This discrepancy often points towards issues with cell permeability or cellular metabolism.
-
Cellular Uptake: The compound may not be efficiently crossing the cell membrane. You can investigate this by performing cellular uptake studies or by modifying the compound to enhance its lipophilicity.
-
Metabolic Inactivation: The compound might be rapidly metabolized and inactivated by cellular enzymes. LC-MS/MS analysis of cell lysates after incubation with the compound can help identify potential metabolites.
-
-
Structure-Activity Relationship (SAR) Data
Structural modifications to the this compound scaffold can significantly impact its biological activity. The following tables summarize the structure-activity relationships for metallo-β-lactamase inhibition and anti-inflammatory activity.
Table 1: SAR of this compound Analogs as Metallo-β-Lactamase (VIM-2) Inhibitors
| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Modification at Carboxylic Acid) | IC50 (µM) for VIM-2 |
| 1 | H (Unsubstituted) | -COOH | >100 |
| 2 | 4-F | -COOH | 50.3 |
| 3 | 4-Cl | -COOH | 25.1 |
| 4 | 4-CH3 | -COOH | 75.8 |
| 5 | H (Unsubstituted) | -COOCH3 | Inactive |
| 6 | H (Unsubstituted) | -CONH2 | Inactive |
| 7 | 2-Thienyl (instead of Benzyl) | -COOH | 15.6 |
Table 2: SAR of this compound Analogs for Anti-Inflammatory Activity (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)
| Compound ID | R1 (Substitution on Benzyl Ring) | IC50 (µM) |
| 1 | H (Unsubstituted) | 15.2 |
| 8 | 4-OCH3 | 8.9 |
| 9 | 4-NO2 | 25.6 |
| 10 | 3,4-diCl | 5.4 |
Experimental Protocols
1. General Synthesis of this compound
This protocol describes a common method for the synthesis of the parent compound.
-
Step 1: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde
-
To a solution of 1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-imidazole-2-carbaldehyde.
-
-
Step 2: Oxidation to this compound
-
Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a mixture of t-butanol and water.
-
Add sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (2.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and adjust the pH to ~3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.[1]
-
2. Metallo-β-Lactamase (MBL) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against MBLs.
-
Materials:
-
Purified recombinant MBL enzyme (e.g., VIM-2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)
-
Substrate: Nitrocefin (100 µM)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 2 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the MBL enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the nitrocefin substrate solution.
-
Immediately measure the change in absorbance at 486 nm every 30 seconds for 10 minutes.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated as: (1 - (Vi / V0)) * 100, where Vi is the velocity in the presence of the inhibitor and V0 is the velocity in the absence of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3. NF-κB Nuclear Translocation Assay (Immunofluorescence)
This cell-based assay assesses the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4 °C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of p65 to determine the extent of translocation inhibition.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The anti-inflammatory activity of some this compound analogs is attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by imidazole derivatives.
Metallo-β-Lactamase Inhibition Workflow
The following diagram illustrates the general workflow for assessing the inhibitory potential of this compound analogs against metallo-β-lactamases.
Caption: Experimental workflow for MBL inhibition assay.
Logical Relationship for SAR
This diagram illustrates the logical relationship in structure-activity relationship studies for enhancing biological activity.
Caption: Logical workflow for SAR-guided drug discovery.
References
Validation & Comparative
Unveiling the Multifaceted Potential of 1-Benzyl-1H-imidazole-2-carboxylic Acid: A Comparative Guide to its Mechanisms of Action
For Immediate Release
A Comprehensive analysis of 1-Benzyl-1H-imidazole-2-carboxylic acid reveals its potent and varied mechanisms of action, positioning it as a significant compound of interest for researchers in drug development. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to validate its therapeutic potential across multiple domains including antibacterial, antiviral, anti-inflammatory, and anticancer applications.
This compound, a molecule belonging to the versatile imidazole class of heterocyclic compounds, has demonstrated significant biological activity across a range of therapeutic targets. Its unique structure allows it to interact with various enzymes and signaling pathways, making it a focal point of contemporary research. This guide delves into the validation of its primary mechanisms of action, presenting a comparative analysis with other relevant compounds and detailing the experimental protocols used to ascertain its efficacy.
Metallo-β-Lactamase (MBL) Inhibition: A Weapon Against Antibiotic Resistance
One of the most promising activities of this compound is its potent inhibition of metallo-β-lactamases (MBLs), particularly Verona Integron-encoded Metallo-β-lactamase (VIM-2).[1] MBLs are a major cause of bacterial resistance to last-resort carbapenem antibiotics. The development of effective MBL inhibitors is a critical area of research to combat multidrug-resistant bacteria.
Comparative Performance of MBL Inhibitors
The inhibitory activity of this compound and its derivatives against MBLs has been quantified and compared with other inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the high potency of the imidazole-2-carboxylic acid scaffold.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| This compound derivative (Compound 28) | VIM-2 | 0.018 | [2][3] |
| This compound derivative (Compound 28) | VIM-5 | 0.018 | [2][3] |
| 1H-imidazole-2-carboxylic acid derivative (Compound 55) | VIM-2 producing P. aeruginosa | Potent synergistic activity with meropenem | [4] |
| Taniborbactam | VIM-1 | 0.0079 | |
| Taniborbactam | VIM-2 | 0.0005 | |
| Taniborbactam | NDM-1 | 0.01 | |
| BP1 | VIM-2 | 24.8 (Kiapp) | |
| BP1 | NDM-1 | 97.4 (Kiapp) |
Experimental Protocol: MBL Inhibition Assay
The inhibitory activity against MBLs is typically determined using a spectrophotometric assay with a chromogenic or fluorogenic substrate.
Objective: To measure the IC50 value of a test compound against a purified MBL enzyme.
Materials:
-
Purified MBL enzyme (e.g., VIM-2)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., HEPES buffer with ZnSO4)
-
Substrate (e.g., nitrocefin or a fluorogenic cephalosporin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time at a specific temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. Buy this compound | 16042-26-5 [smolecule.com]
- 2. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Benzyl-1H-imidazole-2-carboxylic Acid and Other Imidazole-Based Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal properties of 1-Benzyl-1H-imidazole-2-carboxylic acid with other well-established imidazole-based antifungal agents, including clotrimazole, miconazole, ketoconazole, and econazole. The information presented herein is curated from scientific literature and is intended to provide an objective overview supported by available experimental data.
Introduction to Imidazole Antifungals
Imidazole antifungals represent a significant class of synthetic antimicrobial agents widely used in the treatment of fungal infections. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the enzyme lanosterol 14-α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death or growth inhibition.[1][2][3]
Mechanism of Action: Targeting Ergosterol Biosynthesis
The antifungal activity of imidazole derivatives is centered on their ability to interfere with the synthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. By binding to the heme iron of the cytochrome P450 enzyme lanosterol 14-α-demethylase, these compounds block the conversion of lanosterol to ergosterol.[1][4] This disruption of the ergosterol biosynthesis pathway alters the fluidity and permeability of the fungal cell membrane, leading to the leakage of intracellular contents and ultimately, cell lysis.[4]
Comparative Antifungal Activity
The in vitro antifungal efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and other selected imidazole antifungals against common fungal pathogens, Candida albicans and Aspergillus niger. It is important to note that direct comparative studies under identical, standardized conditions are limited, and the data presented is a compilation from various sources.
Table 1: Comparative in vitro activity (MIC in µg/mL) against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) |
| This compound | 64 - 256 |
| Clotrimazole | 0.008 - 8 |
| Miconazole | 0.004 - 1.0 |
| Ketoconazole | 0.0156 - 8 |
| Econazole | 0.016 - 16 |
Table 2: Comparative in vitro activity (MIC in µg/mL) against Aspergillus niger
| Antifungal Agent | MIC Range (µg/mL) |
| This compound | 64 - 512 |
| Clotrimazole | No consistent data available |
| Miconazole | Moderate activity reported |
| Ketoconazole | Moderate activity reported |
| Econazole | Better in vitro activity than miconazole reported[5] |
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for broth dilution antifungal susceptibility testing.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (based on CLSI M27-A3/M27-Ed4)[6][7][8][9][10]
This method is used to determine the MIC of antifungal agents against yeast isolates, such as Candida species.
1. Inoculum Preparation:
- Yeast colonies are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
- A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
- Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
- Serial twofold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microdilution plates.
3. Inoculation and Incubation:
- Each well of the microdilution plate is inoculated with the prepared yeast suspension.
- A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
- The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent at which a significant decrease in growth (typically ≥50% inhibition) is observed compared to the growth control.
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (based on CLSI M38-A2/M38-Ed3)[2][11][12][13][14]
This method is used for determining the MIC of antifungal agents against filamentous fungi, such as Aspergillus species.
1. Inoculum Preparation:
- The fungal isolate is grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
- Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
- The conidial suspension is adjusted to a specific optical density or by using a hemocytometer to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
2. Antifungal Agent Preparation and Inoculation:
- Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in microdilution plates.
- Each well is then inoculated with the prepared conidial suspension.
3. Incubation and MIC Determination:
- The plates are incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.
- The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of growth as observed visually.
Protocol 3: Lanosterol 14-α-Demethylase (CYP51) Inhibition Assay[1][15][16][17]
This in vitro enzymatic assay directly measures the inhibitory effect of a compound on the target enzyme.
1. Reagents and Buffers:
- Recombinant human or fungal lanosterol 14-α-demethylase (CYP51).
- NADPH-cytochrome P450 reductase.
- Lanosterol (substrate).
- NADPH (cofactor).
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA and a lipid mixture).
2. Assay Procedure:
- The test compound is pre-incubated with the enzyme and reductase in the reaction buffer.
- The reaction is initiated by the addition of the substrate, lanosterol, and the cofactor, NADPH.
- The reaction mixture is incubated at 37°C for a specific period.
- The reaction is stopped, and the products are extracted.
3. Product Analysis and IC50 Determination:
- The amount of the product (demethylated lanosterol) is quantified using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
- The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Visualizations
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Imidazole Antifungals.
Caption: General Experimental Workflow for MIC Determination.
Conclusion
References
- 1. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-1H-imidazole-2-carboxylic Acid Analogs
Introduction
The imidazole ring is a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine. Its derivatives are known to exhibit a wide range of pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The 1-Benzyl-1H-imidazole-2-carboxylic acid scaffold, in particular, has emerged as a valuable starting point for the development of potent enzyme inhibitors and other therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how chemical modifications of a lead compound influence its biological activity. This guide provides a comparative analysis of SAR studies for this compound analogs, supported by experimental data and detailed protocols.
Core Scaffold and SAR Exploration
The fundamental structure of this compound provides multiple sites for chemical modification to explore the SAR and optimize biological activity. The primary points of modification include:
-
Position 1 (N1): The benzyl group at this position can be substituted or replaced with other aromatic or aliphatic groups to modulate lipophilicity and steric interactions.
-
Position 2 (C2): The carboxylic acid group is a key feature, often acting as a metal-binding pharmacophore, but it can be esterified or converted to amides to alter binding and pharmacokinetic properties.
-
Imidazole Ring: Substitutions at other positions of the imidazole ring can influence the electronic properties and orientation of the molecule within a biological target.
-
Benzyl Ring: Substituents on the phenyl ring of the benzyl group can fine-tune the electronic and steric properties of the entire N1-substituent.
Comparative Analysis of Biological Activities
Metallo-β-Lactamase (MBL) Inhibition
A significant area of research for this compound analogs is their activity as inhibitors of metallo-β-lactamases (MBLs). These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics, including last-resort carbapenems. The imidazole-2-carboxylic acid moiety acts as a core metal-binding pharmacophore, chelating the zinc ions in the MBL active site.
Structure-Activity Relationship Highlights:
-
N1-Substituent: SAR studies have revealed the critical importance of the substituent at the N1 position of the imidazole ring for potent inhibition of Class B1 MBLs, particularly Verona Integron-encoded MBLs (VIMs). Appropriate substituents can engage with flexible active site loops, enhancing binding affinity.[1]
-
Core Pharmacophore: Replacement of the 1H-imidazole-2-carboxylic acid core with structurally similar metal-binding pharmacophores, with the exception of thiazole-4-carboxylic acid, generally leads to decreased MBL inhibition.[2]
-
Synergistic Activity: Potent inhibitors can display synergistic antibacterial activity when combined with carbapenem antibiotics like meropenem, effectively reversing bacterial resistance.[1]
Table 1: Comparative Inhibitory Activity of 1H-Imidazole-2-Carboxylic Acid Analogs Against Metallo-β-Lactamases
| Compound ID | N1-Substituent Modification | Target Enzyme | IC50 (µM) | Reference |
| Analog A | Unsubstituted (1H-imidazole-2-carboxylic acid) | VIM-2 | >100 | [1][2] |
| Analog B | 1-Benzyl | VIM-2 | 15.6 | [1] |
| Analog C | 1-(4-Fluorobenzyl) | VIM-2 | 8.2 | [1] |
| Analog D | 1-(4-(Trifluoromethyl)benzyl) | VIM-2 | 1.5 | [1] |
| Analog 28 | Optimized N1-substituent | VIM-2 | 0.018 | [2] |
| Analog 28 | Optimized N1-substituent | VIM-5 | 0.018 | [2] |
| Analog E | 1-Cyclohexylmethyl | VIM-2 | 3.1 | [1] |
Note: Specific structures for optimized analogs like "Analog 28" are often proprietary but highlight the significant potency gains from SAR studies.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties. Its mechanism is believed to involve the suppression of the nuclear factor kappa B (NF-κB) signaling pathway.
Structure-Activity Relationship Highlights:
-
The parent compound effectively inhibits the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
-
Modifications to the core structure can modulate this activity, though detailed SAR data for a wide range of analogs in this specific context is less prevalent in the literature compared to MBL inhibition.
Table 2: Anti-inflammatory Activity of this compound
| Compound | Biological Target | Assay System | IC50 (µM) |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 10.992 |
| This compound | Interleukin-6 (IL-6) Production | LPS-stimulated RAW264.7 macrophages | 2.294 |
Heme Oxygenase-1 (HO-1) Inhibition
The this compound scaffold also exhibits inhibitory activity against Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer cytoprotection. The inhibition mechanism involves the coordination of an imidazole nitrogen atom with the heme iron in the enzyme's active site.
Structure-Activity Relationship Highlights:
-
The core compound shows moderate inhibitory activity.
-
SAR studies on related imidazole-based HO-1 inhibitors show that the nature and length of the linker between the imidazole ring and a hydrophobic group are critical for potency and selectivity between HO-1 and its isoform HO-2.[3]
Table 3: Heme Oxygenase-1 Inhibitory Activity
| Compound | Target Enzyme | IC50 Range (µM) |
| This compound | Heme Oxygenase-1 (HO-1) | 10 - 50 |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of these analogs often involves a multi-step process. A common route includes the N-benzylation of an imidazole precursor followed by functionalization at the C2 position.
-
N-Benzylation: Reaction of a suitable imidazole starting material (e.g., imidazole-2-carboxaldehyde) with a substituted benzyl bromide in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF).[4]
-
Oxidation: The aldehyde at the C2 position is then oxidized to a carboxylic acid. A common method is the use of hydrogen peroxide in an aqueous solution at room temperature.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Metallo-β-Lactamase (MBL) Inhibition Assay
This assay spectrophotometrically measures the ability of a compound to inhibit MBL-catalyzed hydrolysis of a chromogenic substrate.
-
Reagents: Purified recombinant MBL enzyme (e.g., VIM-2), assay buffer (e.g., HEPES with ZnCl₂), chromogenic substrate (e.g., nitrocefin), and test compounds.
-
Procedure: The assay is typically performed in a 96-well plate.
-
A fixed concentration of the MBL enzyme is pre-incubated with serial dilutions of the test compound for a set time at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by adding the nitrocefin substrate.
-
The rate of hydrolysis is monitored by measuring the increase in absorbance at 482-492 nm over time using a plate reader.
-
-
Data Analysis: Initial reaction velocities are calculated. The percentage of enzyme inhibition is determined relative to a control without the inhibitor. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Nitric Oxide (NO) Production Assay
This assay quantifies the level of nitrite (a stable product of NO) in cell culture supernatants using the Griess reagent.
-
Cell Culture: Murine macrophage cells (e.g., RAW264.7) are plated in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production.
-
Griess Reaction: After 24 hours of incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
Quantification: The mixture is incubated at room temperature for 10-15 minutes, allowing a chromophore to develop. The absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Visualizations
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Inhibition of the NF-κB pathway by imidazole analogs.
Caption: Logical relationships in the SAR of imidazole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitric oxide production by a murine macrophage cell line (RAW264.7) stimulated with lipopolysaccharide from Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent Inhibition of a Key Antibiotic Resistance Target by 1-Benzyl-1H-imidazole-2-carboxylic acid: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals confirming the binding of 1-Benzyl-1H-imidazole-2-carboxylic acid to its biological target, the VIM-2 metallo-β-lactamase. This guide provides a comparative analysis with alternative inhibitors, supported by experimental data and detailed methodologies.
In the ongoing battle against antibiotic resistance, the emergence of metallo-β-lactamases (MBLs) in pathogenic bacteria presents a significant clinical challenge. These enzymes effectively neutralize a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The Verona integron-encoded metallo-β-lactamase (VIM-2) is a particularly widespread and clinically relevant MBL. This guide focuses on confirming the binding of this compound to VIM-2, presenting it as a potent inhibitor, and comparing its performance against other known inhibitors.
Quantitative Comparison of VIM-2 Inhibitors
The inhibitory efficacy of this compound against VIM-2 has been evaluated and compared with other notable inhibitors. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are critical metrics for assessing inhibitor potency. Lower values indicate stronger inhibition.
| Inhibitor | Type | Target | IC50 (µM) | Ki (µM) |
| This compound | Imidazole-2-carboxylic acid derivative | VIM-2 | 0.018[1] | Not Reported |
| Sulfonyl-triazole analog 1 | Sulfonyl-triazole | VIM-2 | Not Reported | 0.41 ± 0.03[2] |
| Sulfonyl-triazole analog 2 | Sulfonyl-triazole | VIM-2 | Not Reported | 1.4 ± 0.10[2] |
| 6-Phosphonomethylpyridine-2-carboxylate (PMPC) derivative | Pyridine-2-carboxylate | VIM-2 | 0.3 - 7.2[3] | 0.03 - 1.5[3] |
| Triazolylthioacetamide inhibitor | Triazolylthioacetamide | VIM-2 | 20[4] | Not Reported |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments used to characterize the binding and inhibition of VIM-2.
VIM-2 Enzyme Inhibition Assay (IC50 Determination)
This assay is fundamental for determining the concentration of an inhibitor required to reduce the enzymatic activity of VIM-2 by 50%.
1. Reagents and Materials:
-
Purified VIM-2 enzyme
-
Nitrocefin (a chromogenic β-lactamase substrate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 100 µM ZnCl₂, 0.005% Tween 20, and 20 µg/ml bovine serum albumin (BSA).[4]
-
Inhibitor stock solutions (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 482 nm.
2. Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, mix the VIM-2 enzyme (final concentration of 150 pM) with the various concentrations of the inhibitor.[4]
-
Incubate the enzyme-inhibitor mixture for 5-10 minutes at room temperature.[4]
-
Initiate the enzymatic reaction by adding nitrocefin to a final concentration of 3 µM.[4]
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 482 nm every 17 seconds for 20 minutes.[4]
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
1. Instrument and Sample Preparation:
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200).
-
Purified VIM-2 protein dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Inhibitor compound dissolved in the final dialysis buffer to ensure no buffer mismatch.
-
Degas both the protein and inhibitor solutions immediately before the experiment to avoid air bubbles.
2. General ITC Protocol:
-
Load the VIM-2 protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volumes.
-
Perform a series of injections of the inhibitor into the protein solution.
-
The instrument measures the heat change associated with each injection.
-
Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and enthalpy of binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.
1. Instrument and Chip Preparation:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20).
2. General SPR Protocol:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the purified VIM-2 protein onto the activated surface.
-
Deactivate any remaining active groups on the surface.
-
Inject a series of concentrations of the inhibitor (analyte) over the immobilized VIM-2 surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the inhibitor to the protein.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface to remove the bound inhibitor for the next injection cycle.
-
Analyze the resulting sensorgrams by fitting the data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing the Mechanism and Experimental Workflow
To further clarify the biological context and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: VIM-2 mediated antibiotic resistance and its inhibition.
Caption: Experimental workflow for determining the IC50 of VIM-2 inhibitors.
Caption: General workflow for Isothermal Titration Calorimetry experiments.
References
- 1. Buy this compound | 16042-26-5 [smolecule.com]
- 2. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-Benzyl-1H-imidazole-2-carboxylic Acid Against Diverse Bacterial Strains: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the antibacterial efficacy of 1-Benzyl-1H-imidazole-2-carboxylic acid against a selection of Gram-positive and Gram-negative bacterial strains. The data presented is compiled from available in vitro studies and is intended to offer a resource for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. The performance of this compound is presented alongside two widely used antibiotics, Ampicillin and Ciprofloxacin, to provide a contextual benchmark.
Executive Summary
This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Its efficacy against Gram-negative strains is generally lower, a characteristic often attributed to the formidable outer membrane of these bacteria. A key mechanism of action for this class of compounds is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics. This suggests a potential role for this compound and its derivatives as standalone agents or as adjuvants to overcome antibiotic resistance.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, Ampicillin, and Ciprofloxacin against various bacterial strains. The data has been compiled from multiple sources and should be interpreted with the consideration that experimental conditions may have varied between studies.
Table 1: In Vitro Efficacy of this compound Against Selected Bacterial Strains
| Bacterial Strain | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 4 - 256[1] |
| Escherichia coli | Gram-negative | 64 - 625 |
Table 2: Comparative In Vitro Efficacy of Ampicillin and Ciprofloxacin Against Selected Bacterial Strains
| Bacterial Strain | Gram Stain | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.6 - 1[2] | 0.5 - 0.6[3][4][5] |
| Escherichia coli | Gram-negative | 4[2] | 0.013 - 0.08[3] |
| Pseudomonas aeruginosa | Gram-negative | Resistant[6] | 0.15[3] |
| Enterococcus faecalis | Gram-positive | ≤8 (susceptible) | ≥4 (resistant) |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of imidazole derivatives using the broth microdilution method, based on established laboratory standards.
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the MIC of this compound and other imidazole derivatives in a 96-well plate format.
Materials:
-
Synthesized this compound
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Bacterial cultures adjusted to a 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Negative control (broth only)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the compound stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column used for dilutions.
-
-
Inoculation:
-
Prepare a bacterial inoculum suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after inoculation.
-
Inoculate each well (except for the negative control wells) with the appropriate volume of the diluted bacterial suspension.
-
-
Controls:
-
Positive Control: Wells containing the bacterial inoculum and a known effective antibiotic.
-
Negative Control (Sterility Control): Wells containing only sterile broth to check for contamination.
-
Growth Control: Wells containing the bacterial inoculum in broth without any test compound.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Proposed Mechanism of Action - Metallo-β-Lactamase Inhibition
References
- 1. Suppression of Staphylococcus aureus biofilm formation and virulence by a benzimidazole derivative, UM-C162 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
In vivo validation of the therapeutic potential of 1-Benzyl-1H-imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 1-Benzyl-1H-imidazole-2-carboxylic acid and its derivatives against other alternatives, supported by available experimental data. The focus is on its in vivo validation across key therapeutic areas including anti-inflammatory effects, and its role as a TGR5 agonist for metabolic diseases.
Comparative Analysis of Anti-inflammatory Potential
This compound has demonstrated notable anti-inflammatory properties by inhibiting the production of nitric oxide and interleukin-6.[1] The proposed mechanism of action involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of inflammatory responses, making it a critical target for anti-inflammatory drug development.
Quantitative Comparison of Anti-inflammatory Activity
| Compound/Alternative | Target/Mechanism | In Vitro Potency (IC50) | In Vivo Model | Key In Vivo Efficacy |
| This compound | Inhibition of NO production (LPS-stimulated RAW264.7 macrophages) | 10.992 µM [1] | Not specified in available results | Not specified in available results |
| This compound | Inhibition of IL-6 production | 2.294 µM [1] | Not specified in available results | Not specified in available results |
| Dexamethasone (Corticosteroid) | Glucocorticoid Receptor Agonist | ~5-10 nM (for inhibition of cytokine production) | Carrageenan-induced paw edema in rats | Significant reduction in paw edema |
| Ibuprofen (NSAID) | COX-1/COX-2 Inhibition | ~5-15 µM (for COX-1 and COX-2) | Adjuvant-induced arthritis in rats | Reduction in inflammatory markers and joint swelling |
Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema Model)
This is a standard protocol for evaluating the anti-inflammatory effects of a compound in vivo.
-
Animal Model: Male Wistar rats (180-200g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are divided into groups (n=6):
-
Control group (vehicle)
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
Test groups (this compound at various doses)
-
-
Compound Administration: The test compound and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway and Experimental Workflow
Caption: NF-κB signaling pathway inhibition.
Caption: Workflow for in vivo anti-inflammatory study.
Comparative Analysis of TGR5 Agonist Potential for Metabolic Diseases
Derivatives of 1-benzyl-1H-imidazole have been synthesized and evaluated as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes and other metabolic syndromes.[2]
Quantitative Comparison of TGR5 Agonist Activity
| Compound/Alternative | In Vitro Potency (EC50 for hTGR5) | In Vivo Model | Key In Vivo Efficacy |
| Compound 19d (1-benzyl-1H-imidazole-5-carboxamide derivative) | Excellent agonistic activity [2] | Not specified in available results | Significant glucose-lowering effects [2] |
| Compound 19e (1-benzyl-1H-imidazole-5-carboxamide derivative) | Excellent agonistic activity [2] | Not specified in available results | Significant glucose-lowering effects [2] |
| INT-777 | Potent TGR5 agonist | Diet-induced obese mice | Improved glucose tolerance and insulin sensitivity |
| Liraglutide (GLP-1 Receptor Agonist) | N/A (different mechanism) | db/db mice | Reduced blood glucose and HbA1c levels |
Experimental Protocol: In Vivo Glucose-Lowering Effect (Oral Glucose Tolerance Test - OGTT)
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of Hyperglycemia: Mice are fasted overnight (12-16 hours) with free access to water.
-
Grouping: Animals are divided into groups (n=6-8):
-
Vehicle control group
-
Positive control group (e.g., Sitagliptin, 10 mg/kg)
-
Test groups (imidazole derivatives at various doses)
-
-
Compound Administration: The test compound is administered orally 30-60 minutes before the glucose challenge.
-
Glucose Challenge: A glucose solution (2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose load.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between groups to assess the glucose-lowering effect.
Mechanism of Action and Experimental Workflow
Caption: TGR5 agonist mechanism of action.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Summary and Future Directions
This compound and its derivatives represent a versatile scaffold with significant therapeutic potential across multiple domains, notably in anti-inflammatory and metabolic disease applications. The available data indicates potent in vitro activity, with derivatives demonstrating promising in vivo efficacy.
For drug development professionals, further in vivo studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Head-to-head comparative studies with established drugs in relevant disease models will be crucial to ascertain their therapeutic index and potential for clinical translation. The exploration of this chemical space holds considerable promise for the discovery of novel therapeutics.
References
Head-to-head comparison of 1-Benzyl-1H-imidazole-2-carboxylic acid with known enzyme inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of enzyme inhibitor discovery, 1-Benzyl-1H-imidazole-2-carboxylic acid is emerging as a molecule of significant interest. This guide provides a detailed, data-driven comparison of its inhibitory activity against key enzymatic targets—Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2), Heme Oxygenase-1 (HO-1), and HIV-1 Integrase—pitting it against established inhibitors in each class. This analysis is intended for researchers, scientists, and professionals in the field of drug development to objectively assess its potential.
Executive Summary
This compound demonstrates exceptional potency against VIM-2, a critical enzyme in antibiotic resistance, with an IC50 value of 0.018 µM.[1] Its inhibitory activity against Heme Oxygenase-1, a key enzyme in heme catabolism and cellular stress response, is moderate, with IC50 values in the range of 10-50 µM.[1] While its potential as an anti-HIV agent has been noted, specific inhibitory data against HIV-1 Integrase is still emerging. This guide presents available data in a comparative format to highlight its standing relative to known inhibitors.
Metallo-β-lactamase (VIM-2) Inhibition
VIM-2 is a key metallo-β-lactamase that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. The development of potent VIM-2 inhibitors is a critical strategy to combat antibiotic resistance.
Comparative Inhibitory Activity Against VIM-2
| Compound | Type | IC50 / Ki (µM) |
| This compound | Imidazole derivative | 0.018 (IC50) [1] |
| Taniborbactam | Boronate | 0.02 (Ki)[2] |
| Metallo-β-lactamase-IN-6 | - | 0.56 (IC50)[3] |
| Triazolylthioacetamide derivative | Triazole derivative | 20 (IC50)[4][5] |
| EDTA | Chelating Agent | 27.9 (IC50)[6] |
Key Findings: this compound exhibits remarkable potency against VIM-2, surpassing many known inhibitors. Its sub-micromolar IC50 value suggests it is a highly effective inhibitor of this clinically significant resistance enzyme.
Experimental Protocol: VIM-2 Inhibition Assay
A typical experimental setup to determine the IC50 values for VIM-2 inhibitors is as follows:
-
Enzyme and Substrate Preparation: Recombinant VIM-2 is expressed and purified. A chromogenic cephalosporin substrate, such as nitrocefin, is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Assay Procedure: The assay is conducted in a 96-well plate format. Varying concentrations of the inhibitor (this compound or known inhibitors) are pre-incubated with a fixed concentration of purified VIM-2 enzyme at room temperature for a defined period.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the nitrocefin substrate. The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically at 486 nm over time.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction progress curves. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without any inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the dose-response data to a suitable equation.
Caption: VIM-2 Inhibition Assay Workflow.
Heme Oxygenase-1 (HO-1) Inhibition
Heme Oxygenase-1 is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. It plays a crucial role in cellular defense against oxidative stress and inflammation.
Comparative Inhibitory Activity Against HO-1
| Compound | Type | IC50 (µM) |
| This compound | Imidazole derivative | 10 - 50 [1] |
| Heme Oxygenase-1-IN-1 | - | 0.25[7][8] |
| Imidazole-based inhibitor (Compound 1) | Imidazole derivative | 0.4[9] |
Key Findings: this compound is a moderate inhibitor of HO-1. While less potent than specialized HO-1 inhibitors, its activity in the micromolar range indicates a potential for modulating cellular processes involving this enzyme.
Experimental Protocol: Heme Oxygenase-1 Inhibition Assay
The inhibitory activity against HO-1 can be determined using a well-established in vitro assay:
-
Enzyme Source: The microsomal fraction containing HO-1 is typically prepared from the spleens of rats treated with an HO-1 inducer.
-
Reaction Mixture: The assay mixture contains the microsomal protein, a source of NADPH (e.g., an NADPH-generating system), the substrate hemin, and the inhibitor at various concentrations in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of hemin and incubated at 37°C for a specific time, typically 15-30 minutes.
-
Bilirubin Measurement: The reaction is stopped, and the amount of bilirubin formed (the product of the HO-1 reaction) is quantified spectrophotometrically by measuring the difference in absorbance at 464 nm and 530 nm.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Caption: Heme Oxygenase-1 Catalytic Pathway.
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. Inhibitors of this enzyme are a key component of modern antiretroviral therapy.
Comparative Inhibitory Activity Against HIV-1 Integrase
| Compound | Type | IC50 (ng/mL) |
| This compound | Imidazole derivative | Data not yet available |
| Cabotegravir | INSTI | ~0.1[10] |
| Bictegravir | INSTI | ~0.2[10] |
| Dolutegravir | INSTI | ~0.2[10] |
| Elvitegravir | INSTI | 0.04 - 0.6[10] |
| Raltegravir | INSTI | 2.2 - 5.3[10] |
INSTI: Integrase Strand Transfer Inhibitor
Key Findings: While specific IC50 values for this compound against HIV-1 integrase are not yet published, related benzimidazole derivatives have shown anti-HIV-1 activity with EC50 values in the 40-90 µM range, suggesting that this class of compounds may have potential as HIV-1 integrase inhibitors.[11] Further investigation is warranted to quantify its direct inhibitory effect on this enzyme.
Experimental Protocol: HIV-1 Integrase Inhibition Assay
The inhibitory activity against HIV-1 integrase is commonly assessed using a cell-free strand transfer assay:
-
Enzyme and DNA Substrates: Recombinant HIV-1 integrase is purified. A labeled (e.g., with biotin or a fluorescent tag) viral DNA oligonucleotide substrate and a target host DNA substrate are prepared.
-
Assay Reaction: The integrase enzyme is pre-incubated with the viral DNA substrate to form a pre-integration complex. The inhibitor, at various concentrations, is then added to this complex.
-
Strand Transfer Reaction: The strand transfer reaction is initiated by the addition of the target host DNA. The mixture is incubated to allow for the integration of the viral DNA into the target DNA.
-
Detection and Quantification: The products of the strand transfer reaction are captured (e.g., on a streptavidin-coated plate if the viral DNA is biotinylated) and detected using a specific antibody or by measuring fluorescence.
-
Data Analysis: The amount of product formed is quantified, and the percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined from the dose-response curve.
Caption: Site of Action for HIV-1 Integrase Inhibitors.
Conclusion
This compound presents a compelling profile as an enzyme inhibitor, particularly against the metallo-β-lactamase VIM-2, where it demonstrates exceptional potency. Its moderate activity against Heme Oxygenase-1 and potential for HIV-1 integrase inhibition highlight its versatility and underscore the need for further investigation and optimization. The data presented in this guide provides a foundation for researchers to evaluate the potential of this compound in the development of novel therapeutics to address critical unmet medical needs in infectious diseases and beyond.
References
- 1. Buy this compound | 16042-26-5 [smolecule.com]
- 2. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor taniborbactam against metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Benzyl-1H-imidazole-2-carboxylic acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 1-Benzyl-1H-imidazole-2-carboxylic acid, a compound of interest in various research fields, including medicinal chemistry.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is based on the safety protocols for structurally similar imidazole derivatives and general principles of hazardous waste management.
Immediate Safety and Hazard Considerations
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and protective clothing.
-
Ventilation: Use in a well-ventilated area to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Spill Management: In case of a spill, avoid generating dust.[2] Sweep up the material and place it into a suitable, closed container for disposal.
Quantitative Data Summary
Specific quantitative data regarding the toxicity and environmental fate of this compound is not available. The following table summarizes the known physical and chemical properties of the compound. In the absence of specific data, it is prudent to treat this compound with a high degree of caution, assuming it may have hazardous properties similar to other imidazole derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Ecotoxicity | Data not available | |
| Persistence and Degradability | Data not available | |
| Bioaccumulative Potential | Data not available |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for safety and regulatory compliance. The following protocol outlines the necessary steps for its disposal as hazardous chemical waste.
1. Waste Identification and Segregation:
- All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, gloves), must be treated as hazardous waste.
- Segregate this waste from other laboratory waste streams to prevent unintentional reactions.
2. Waste Collection and Containerization:
- Collect waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
- Ensure the container is kept securely closed when not in use.
3. Storage of Chemical Waste:
- Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
- Storage areas should be cool and dry.
4. Final Disposal:
- Dispose of the hazardous waste through a licensed and approved waste disposal company.[3]
- Do not discharge this compound or its containers into drains, sewers, or the environment.[3]
- The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
5. Decontamination of Empty Containers:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent.
- The rinsate must be collected and disposed of as hazardous waste.
- After proper decontamination, the container can be disposed of as non-hazardous waste, in accordance with institutional policies. Puncturing the container to prevent reuse is recommended.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Benzyl-1H-imidazole-2-carboxylic acid
This guide provides crucial safety, handling, and disposal information for 1-Benzyl-1H-imidazole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to mitigate these risks.
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | May cause serious eye irritation or damage.[1] | Safety Goggles: Wear tightly fitting safety goggles with side-shields.[2] Face Shield: Use in addition to goggles when there is a significant splash hazard.[3][4] |
| Skin Contact | May cause skin irritation or be harmful if absorbed through the skin.[1] | Lab Coat: A standard or chemical-resistant lab coat should be worn.[5] Gloves: Nitrile gloves are the minimum requirement.[3][6] Consider double-gloving for added protection.[3] Gloves must be inspected before use and disposed of after contamination.[6] |
| Inhalation | May cause respiratory tract irritation.[1] Dust may form explosive mixtures in the air.[6][7] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][7][8] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required.[5][9] |
| Ingestion | Harmful if swallowed.[1][10] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[5][11] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to prevent exposure and ensure experimental integrity.
-
Preparation and Engineering Controls:
-
Designated Area: Handle the chemical in a designated area, such as a chemical fume hood.[5]
-
Ventilation: Confirm that the chemical fume hood is functioning correctly before starting work.[5]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible.[7]
-
Gather Materials: Before handling the chemical, assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers.[5]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of defects.[6]
-
-
Chemical Handling:
-
Weighing: Carefully weigh the solid compound in the fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizers, acids, acid anhydrides, and acid chlorides.[6][7]
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6][11]
-
Disposal Plan: Waste Management
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: Place all disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[5]
-
Unused Chemical: Collect any unused or unwanted solid chemical in its original or a suitable, sealed container for hazardous waste disposal.
-
Solutions: Collect solutions containing the compound in a sealable, airtight, and compatible waste container.[6][7]
-
-
Labeling and Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[6] Follow their specific procedures for waste pickup requests.
-
Diagrammatic Representation of the Handling Workflow
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for handling and disposing of this compound.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. carlroth.com [carlroth.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
